O,O,O-Tributyl phosphorothioate
Description
The exact mass of the compound Tributylthiophosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6519. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Organothiophosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tributoxy(sulfanylidene)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O3PS/c1-4-7-10-13-16(17,14-11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEZWDDRWXDXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=S)(OCCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924724 | |
| Record name | O,O,O-Tributyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78-47-7, 12408-16-1 | |
| Record name | Tri-O-butyl phosphorothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyl phosphorothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tributyl thiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tributylphosphorothionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O,O,O-Tributyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to O,O,O-Tributyl phosphorothioate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for O,O,O-Tributyl phosphorothioate. The information is intended to support research and development activities in the fields of chemistry and life sciences.
Chemical Properties
This compound is a colorless liquid with a characteristic odor. It is insoluble in water but soluble in most organic solvents. The quantitative chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 78-47-7 | |
| Molecular Formula | C₁₂H₂₇O₃PS | [1] |
| Molecular Weight | 282.38 g/mol | [1] |
| Appearance | Colorless liquid with a characteristic odor. | |
| Boiling Point | 170-172 °C at 23 Torr | [2] |
| Density | 0.9883 g/cm³ at 20 °C | [2] |
| Melting Point | Data not readily available | |
| Solubility | Insoluble in water; soluble in most organic solvents. |
Chemical Structure
This compound is an organophosphate compound. The structure consists of a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three butoxy groups. The IUPAC name for this compound is tributoxy(sulfanylidene)-λ⁵-phosphane.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature. However, general methodologies for the synthesis of trialkyl phosphorothioates and the analysis of organophosphate compounds can be adapted.
A common method for the synthesis of O,O,O-trialkyl phosphorothioates involves the reaction of a phosphorus halide with an alcohol, followed by sulfurization.
Methodology:
-
Phosphitylation: A phosphorus trihalide (e.g., phosphorus trichloride) is reacted with an alcohol (in this case, n-butanol) in the presence of a base (e.g., pyridine or triethylamine) to form a trialkyl phosphite. This reaction is typically carried out in an inert solvent under anhydrous conditions to prevent hydrolysis.
-
Sulfurization: The resulting trialkyl phosphite is then reacted with elemental sulfur or another sulfur-transfer reagent to yield the O,O,O-trialkyl phosphorothioate.
-
Purification: The final product is purified using techniques such as distillation under reduced pressure or column chromatography to remove unreacted starting materials and byproducts.
The analysis of this compound can be performed using standard chromatographic techniques, similar to those used for other organophosphate compounds.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable organic solvent (e.g., diethyl ether, hexane, or ethyl acetate).
-
Chromatographic Separation: The prepared sample is injected into a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC).
-
GC: A capillary column with a non-polar stationary phase is suitable for separation. A flame photometric detector (FPD) with a phosphorus filter or a mass spectrometer (MS) can be used for detection and quantification.
-
HPLC: Reversed-phase chromatography with a C18 column can be employed. Detection can be achieved using a UV detector or a mass spectrometer.
-
-
Data Analysis: The retention time and peak area are compared to those of a known standard to identify and quantify the compound.
Biological Activity
Research has shown that O,O,O-trialkyl phosphorothioates can be effective in protecting rats from poisoning by certain O,O,S-trialkyl phosphorothioates.[3] The mechanism of this protection is not fully elucidated but may involve competitive inhibition of metabolic activation pathways or other non-cholinergic mechanisms.[3] The primary toxic action of many organophosphates is the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and a resulting cholinergic crisis. The protective effect of O,O,O-trialkyl phosphorothioates in the context of O,O,S-trialkyl phosphorothioate poisoning suggests an interaction in the toxicological pathway.
References
An In-Depth Technical Guide to the Synthesis and Characterization of O,O,O-Tributyl Phosphorothioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of O,O,O-Tributyl phosphorothioate, a significant organophosphorus compound. This document details established synthetic routes and outlines the analytical techniques essential for its structural confirmation and purity assessment, addressing a critical need for accessible and detailed procedural information in the scientific community.
Introduction
This compound, with the chemical formula C12H27O3PS, is an organophosphorus compound of interest in various chemical and biological research areas.[1] Its synthesis and characterization are fundamental for its application in further studies. This guide presents two primary synthetic pathways and a detailed analysis of its spectroscopic and chromatographic characterization.
Synthesis of this compound
Two principal methods for the synthesis of this compound are outlined below. The first involves the sulfurization of a phosphite precursor, while the second utilizes a thiophosphoryl chloride intermediate.
Method 1: Sulfurization of Tributyl Phosphite
This common and efficient method involves the direct reaction of tributyl phosphite with elemental sulfur or another suitable sulfur transfer reagent.
Experimental Protocol:
-
Reaction Setup: A solution of tributyl phosphite (1 equivalent) in a dry, inert solvent such as toluene or acetonitrile is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Sulfurization: Elemental sulfur (1.1 equivalents) is added to the solution in portions to control the initial exothermic reaction.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. Any unreacted sulfur is removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield pure this compound.
Method 2: From Thiophosphoryl Chloride and Butanol
This alternative route involves the reaction of thiophosphoryl chloride with n-butanol in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Protocol:
-
Reaction Setup: A solution of n-butanol (3 equivalents) and a non-nucleophilic base, such as pyridine or triethylamine (3 equivalents), in a dry, inert solvent like diethyl ether or dichloromethane is prepared in a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and an inert gas inlet. The flask is cooled in an ice bath.
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Addition of Thiophosphoryl Chloride: Thiophosphoryl chloride (1 equivalent) is dissolved in the same dry solvent and added dropwise to the butanol solution while maintaining the low temperature.
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by TLC or ³¹P NMR.
-
Work-up and Purification: The reaction mixture is filtered to remove the hydrochloride salt of the base. The filtrate is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by vacuum distillation.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are typically employed.
Spectroscopic Methods
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
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¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the butyl chains.
-
¹³C NMR: The carbon-13 NMR spectrum confirms the number and types of carbon atoms present in the molecule.
-
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds, with the chemical shift being highly sensitive to the oxidation state and coordination of the phosphorus atom.
| NMR Data | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ³¹P NMR (CDCl₃) |
| Chemical Shift (ppm) | ~ 0.9 (t, 9H, CH₃), ~1.4 (m, 6H, CH₂), ~1.7 (m, 6H, CH₂), ~4.1 (q, 6H, OCH₂) | ~13 (CH₃), ~19 (CH₂), ~32 (CH₂), ~68 (OCH₂) | ~65-70 |
| Coupling Constants (Hz) | J(H,H) ≈ 7 Hz | J(P,C) may be observed | - |
3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| FTIR Data | Vibrational Frequency (cm⁻¹) | Assignment |
| Characteristic Peaks | ~2960-2870 | C-H stretching (alkyl) |
| ~1460 | C-H bending (alkyl) | |
| ~1020 | P-O-C stretching | |
| ~650-800 | P=S stretching |
3.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
| Mass Spectrometry Data | m/z Value | Assignment |
| Molecular Ion Peak [M]⁺ | 282.14 | C₁₂H₂₇O₃PS |
| Major Fragment Ions | Varies | Loss of butoxy or butyl groups |
Chromatographic Methods
3.2.1. Gas Chromatography (GC)
GC can be used to assess the purity of the synthesized this compound and to separate it from any starting materials or byproducts. A non-polar capillary column is typically employed with a flame ionization detector (FID) or a mass spectrometer (GC-MS).
3.2.2. High-Performance Liquid Chromatography (HPLC)
For less volatile analogs or for preparative purification, reversed-phase HPLC can be utilized. A C18 column with a mobile phase gradient of water and acetonitrile or methanol is a common choice.
Experimental Workflow and Logical Relationships
The overall process from synthesis to characterization follows a logical workflow to ensure the desired product is obtained with high purity.
Conclusion
This technical guide has provided detailed methodologies for the synthesis of this compound via two effective routes. Furthermore, a comprehensive suite of characterization techniques has been outlined, complete with expected data, to enable researchers to confidently verify the identity and purity of the synthesized compound. The structured presentation of this information, including clear experimental protocols, data tables, and workflow diagrams, is intended to serve as a valuable resource for professionals in the fields of chemical synthesis and drug development.
References
O,O,O-Tributyl Phosphorothioate: An In-Depth Technical Guide to its Presumed Mechanism of Action as a Cholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
O,O,O-Tributyl phosphorothioate (TBPO) is an organophosphorus compound with a structure suggestive of anticholinesterase activity, a hallmark of many neurotoxic agents and some therapeutic drugs. While direct quantitative data on TBPO's interaction with cholinesterase is scarce in publicly available literature, this technical guide elucidates its expected mechanism of action based on the well-established principles of organophosphate toxicology and data from structurally related compounds. This document outlines the presumed bioactivation, molecular interactions, and kinetic profile of TBPO as a cholinesterase inhibitor. Furthermore, it provides detailed experimental protocols for the in vitro characterization of its inhibitory potential and presents visualizations of the key pathways and experimental workflows.
Introduction: The Cholinergic System and Organophosphate Inhibition
The cholinergic nervous system, crucial for a myriad of physiological functions, relies on the precise regulation of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE), a serine hydrolase, is the primary enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the nerve impulse.[1][2] Organophosphorus compounds are a broad class of chemicals that can covalently bind to the active site of AChE, leading to its inhibition.[3] This inhibition results in the accumulation of ACh, causing hyperstimulation of cholinergic receptors and leading to a state of cholinergic crisis, which can be lethal.[3]
The General Mechanism of Action of Organophosphate Cholinesterase Inhibitors
The inhibitory action of organophosphates on acetylcholinesterase is a two-step process. Initially, the organophosphate molecule reversibly binds to the active site of the enzyme. This is followed by the phosphorylation of a critical serine residue within the active site, forming a stable covalent bond. This phosphorylation effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.[2]
A subsequent process, known as "aging," can occur, which involves the dealkylation of the phosphorylated enzyme. This "aged" enzyme-inhibitor complex is even more stable and is typically resistant to reactivation by standard oxime antidotes.[4]
Bioactivation of Phosphorothioates
Many organophosphorus compounds containing a thione (P=S) group, such as this compound, are often poor inhibitors of cholinesterase in their native form. These compounds typically require metabolic bioactivation to their corresponding oxon (P=O) analogs to exert significant inhibitory effects. This conversion is primarily mediated by cytochrome P450 enzymes in the liver. The oxon metabolite is a much more potent electrophile and readily phosphorylates the serine in the active site of acetylcholinesterase.
dot```dot graph Bioactivation_Pathway { rankdir="LR"; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
TBPO [label="this compound (TBPO)\n(P=S)", fillcolor="#FBBC05"]; Oxon [label="O,O,O-Tributyl phosphate (TBPO-oxon)\n(P=O)", fillcolor="#EA4335"]; CYP450 [label="Cytochrome P450\n(Oxidative Desulfuration)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AChE_inactive [label="Inactive\nPhosphorylated AChE", fillcolor="#34A853", fontcolor="#FFFFFF"]; AChE_active [label="Active AChE", shape=ellipse, fillcolor="#FFFFFF"];
TBPO -> CYP450 [label="Metabolism in Liver"]; CYP450 -> Oxon; Oxon -> AChE_active [label="Inhibition"]; AChE_active -> AChE_inactive; }
Caption: Signaling pathway of cholinesterase inhibition.
Quantitative Data from Structurally Related Compounds
| Compound | Enzyme Source | k_a (M⁻¹min⁻¹) | Reference |
| O,O,S-Trimethyl phosphorothiolate | Bovine Erythrocyte AChE | 30 | |
| O,O,S-Triethyl phosphorothiolate | Bovine Erythrocyte AChE | 6.7 x 10³ | |
| Isomalathion | Bovine Erythrocyte AChE | 1.25 x 10⁵ |
Experimental Protocols for Assessing Cholinesterase Inhibition
The in vitro inhibition of acetylcholinesterase by this compound and its potential metabolites can be determined using the well-established Ellman's assay.
Principle of the Ellman's Assay
This spectrophotometric method measures the activity of cholinesterase by quantifying the rate of production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by the enzyme to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color change is directly proportional to the cholinesterase activity.
Materials
-
Acetylcholinesterase (e.g., from human erythrocytes or electric eel)
-
Butyrylcholinesterase (e.g., from equine serum)
-
This compound (TBPO)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Experimental Workflow for IC₅₀ Determination
dot
Caption: Workflow for determining the IC₅₀ of TBPO.
Data Analysis
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition for each concentration of the inhibitor is calculated using the following formula:
% Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
While direct experimental evidence for the cholinesterase inhibitory activity of this compound is limited, its chemical structure strongly suggests a mechanism of action consistent with other organophosphorus compounds. It is highly probable that TBPO requires metabolic bioactivation to its oxon analog to become a potent inhibitor of acetylcholinesterase. The resulting inhibition of AChE leads to an accumulation of acetylcholine and subsequent disruption of cholinergic neurotransmission. The experimental protocols outlined in this guide provide a robust framework for the future characterization of TBPO's inhibitory kinetics. Further research, including in vitro enzyme inhibition assays and in vivo metabolism studies, is necessary to definitively elucidate the precise mechanism and potency of this compound as a cholinesterase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel phosphorothioates and phosphorodithioates and their differential inhibition of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organophosphate-induced delayed neurotoxicity of triarylphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of some trialkyl phosphorothiolates with acetylcholinesterase. Characterization of inhibition, aging and reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
O,O,O-Tributyl Phosphorothioate: An In-depth Technical Guide to its Environmental Fate and Degradation Pathways
Disclaimer: Limited specific experimental data is publicly available for the environmental fate and degradation of O,O,O-tributyl phosphorothioate. Much of the available literature focuses on its isomer, S,S,S-tributyl phosphorotrithioate (tribufos), or the related compound, tributyl phosphate (TBP). Therefore, this guide synthesizes general principles of organophosphorothioate degradation to infer the likely environmental behavior of this compound, alongside data for related compounds for comparative purposes. The degradation pathways and quantitative data presented are illustrative and should be confirmed by specific experimental studies.
Introduction
This compound is an organophosphorus compound containing a thione (P=S) bond. While its direct environmental applications are not as extensively documented as its isomer tribufos, which is used as a cotton defoliant, understanding its environmental persistence, mobility, and transformation is crucial for a comprehensive environmental risk assessment. This technical guide provides an overview of the anticipated environmental fate and degradation pathways of this compound, drawing on data from structurally similar compounds.
Physicochemical Properties (Illustrative)
Quantitative data on the physicochemical properties of this compound are scarce. The following table provides illustrative values based on general chemical principles and data for related compounds.
| Property | Value (Estimated/Illustrative) | Significance for Environmental Fate |
| Molecular Formula | C₁₂H₂₇O₃PS | Governs molecular weight and elemental composition. |
| Molecular Weight | 282.38 g/mol | Influences volatility and transport. |
| Water Solubility | Low | Low mobility in aqueous systems; tendency to adsorb to organic matter. |
| Vapor Pressure | Low | Reduced potential for long-range atmospheric transport. |
| Log Kₒₗ (Octanol-Water Partition Coefficient) | High | Indicates a high potential for bioaccumulation in fatty tissues. |
Environmental Fate
The environmental fate of this compound is governed by a combination of transport and transformation processes.
Transport: Due to its expected low water solubility and high octanol-water partition coefficient, this compound is likely to adsorb strongly to soil and sediment organic matter. This would limit its mobility in soil and reduce the potential for groundwater contamination. Volatilization from water surfaces is expected to be low due to its low vapor pressure.
Transformation: The primary degradation pathways for this compound are anticipated to be abiotic (hydrolysis and photolysis) and biotic (microbial degradation).
Abiotic Degradation
Hydrolysis
Hydrolysis is a key abiotic degradation pathway for many organophosphorus compounds. The rate of hydrolysis is highly dependent on pH and temperature. For this compound, hydrolysis would involve the cleavage of the ester bonds. Under alkaline conditions, nucleophilic attack by hydroxide ions is expected to be the dominant mechanism.
Experimental Protocol (General): A standardized hydrolysis study (e.g., following OECD Guideline 111) would involve:
-
Preparation of sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9).
-
Addition of a known concentration of this compound to each solution.
-
Incubation of the solutions at a constant temperature in the dark.
-
Periodic sampling and analysis of the parent compound and potential degradation products using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Determination of the hydrolysis rate constant and half-life at each pH.
Quantitative Data (Illustrative for related compounds): For the related compound tribufos (S,S,S-isomer), it is reported to be stable to hydrolysis under neutral and acidic conditions but hydrolyzes slowly under alkaline conditions.[1] A half-life of 124 days at pH 9 has been reported for tribufos.[1]
| Compound | pH | Temperature (°C) | Half-life | Reference |
| S,S,S-Tributyl phosphorotrithioate (Tribufos) | 9 | Not Specified | 124 days | [1] |
Photolysis
Photolysis, or degradation by sunlight, can be a significant degradation pathway for chemicals present in the upper layers of water bodies or on soil surfaces. This compound may undergo direct photolysis by absorbing solar radiation or indirect photolysis through reactions with photochemically generated reactive species like hydroxyl radicals.
Experimental Protocol (General): A typical photolysis study (e.g., following OECD Guideline 316) would entail:
-
Dissolving this compound in a solvent that does not absorb light in the relevant range (e.g., acetonitrile) and then in purified water.
-
Exposing the solution to a light source simulating natural sunlight (e.g., a xenon arc lamp).
-
Running a parallel experiment in the dark as a control.
-
Monitoring the concentration of the parent compound over time using an appropriate analytical method.
-
Identifying major photoproducts to elucidate the degradation pathway.
Quantitative Data: No specific photolysis data for this compound was found. For tribufos, there was no evidence of degradation when exposed to sunlight for 30 days in a pH 5 aqueous solution.[1]
Biotic Degradation
Microbial degradation is anticipated to be a major pathway for the removal of this compound from the environment. Microorganisms in soil and water can utilize the compound as a source of carbon, phosphorus, or energy, leading to its breakdown.
Experimental Protocol (General): A soil biodegradation study (e.g., following OECD Guideline 307) would involve:
-
Treating a viable soil sample with a known concentration of radiolabeled this compound.
-
Incubating the soil under controlled aerobic or anaerobic conditions (temperature, moisture).
-
Periodically analyzing soil extracts for the parent compound and its metabolites.
-
Trapping and quantifying evolved ¹⁴CO₂ as an indicator of mineralization.
-
Calculating the rate of degradation and the half-life of the compound in soil.
Quantitative Data (Illustrative for related compounds): Biodegradation is likely to be the most important transformation route for tribufos in soil and water.[1] Aerobic soil metabolism half-lives for tribufos have been reported to range from 198 to 745 days.[1]
| Compound | Condition | Half-life | Reference |
| S,S,S-Tributyl phosphorotrithioate (Tribufos) | Aerobic soil | 198 - 745 days | [1] |
Degradation Pathways
The degradation of this compound is expected to proceed through a series of reactions that break down the molecule into smaller, less complex substances.
Abiotic Degradation Pathway
Hydrolysis is expected to cleave the P-O-C ester bonds, leading to the formation of dibutyl phosphorothioate and butanol. Further hydrolysis would yield monobutyl phosphorothioate and ultimately phosphoric acid and butanol. Photolytic degradation may involve oxidation of the thione group (P=S) to an oxon group (P=O), forming tributyl phosphate, which would then undergo further degradation.
Caption: Postulated abiotic degradation pathway of this compound.
Biotic Degradation Pathway
Microbial degradation is likely to follow similar initial steps as hydrolysis, with enzymatic cleavage of the ester bonds. The resulting butanol can be readily mineralized by a wide range of microorganisms. The phosphorothioate moiety would be further metabolized, ultimately releasing inorganic phosphate.
References
An In-depth Technical Guide on the Solubility of O,O,O-Tributyl Phosphorothioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of O,O,O-Tributyl phosphorothioate, also known as Merphos, in various aqueous and organic solvents. This document is intended to be a valuable resource for professionals in research and development who require detailed information on the physicochemical properties of this compound.
Core Compound Information
This compound is an organophosphorus compound primarily used as a cotton defoliant. Understanding its solubility is critical for its formulation, application, and environmental fate analysis.
Aqueous Solubility
This compound is generally described as being sparingly soluble or insoluble in water. Quantitative data for its aqueous solubility is limited. For its oxidized and more studied counterpart, S,S,S-Tributyl phosphorotrithioate (also known as Tribufos or DEF), the aqueous solubility is well-documented.
| Compound | Solvent | Temperature (°C) | Solubility |
| S,S,S-Tributyl phosphorotrithioate (Tribufos) | Water | 20 | 2.3 mg/L[1][2][3] |
Organic Solvent Solubility
Qualitative data indicates that this compound is soluble in a majority of organic solvents[4]. More specific qualitative and quantitative data is available for S,S,S-Tributyl phosphorotrithioate, which is expected to have similar solubility characteristics due to its structural similarity.
| Compound | Solvent Class | Specific Solvents | Solubility Description |
| This compound | Most Organic Solvents | Not specified | Soluble[4] |
| S,S,S-Tributyl phosphorotrithioate (Tribufos) | Aliphatic Hydrocarbons | n-Hexane | Soluble; Completely miscible[1][2][5] |
| Aromatic Hydrocarbons | Toluene | Soluble; Completely miscible[1][2][5] | |
| Chlorinated Hydrocarbons | Dichloromethane | Soluble; Completely miscible[1][2][5] | |
| Alcohols | 2-Propanol | Soluble; Completely miscible[1][2][5] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method
This protocol is a standard method for determining the solubility of sparingly soluble substances in water.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a glass flask.
-
Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand undisturbed at a constant temperature to allow for the separation of the undissolved solute. Centrifugation or filtration through a non-adsorptive filter (e.g., PTFE) can be used to separate the aqueous phase.
-
Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as Gas Chromatography with a Flame Photometric Detector (GC-FPD) or a Nitrogen-Phosphorus Detector (GC-NPD).
-
Calibration: A calibration curve is generated using standard solutions of this compound of known concentrations to quantify the amount in the saturated solution.
Protocol 2: Qualitative and Quantitative Determination of Organic Solvent Solubility
This protocol outlines a general procedure for assessing solubility in various organic solvents.
-
Solvent Screening (Qualitative): A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a small volume (e.g., 1 mL) of the organic solvent of interest. The mixture is vortexed and visually inspected for the dissolution of the solid. If the compound dissolves completely, it is considered soluble.
-
Quantitative Determination:
-
Gravimetric Method: A known volume of the solvent is saturated with this compound at a constant temperature. A known aliquot of the clear supernatant is then transferred to a pre-weighed container, and the solvent is evaporated. The weight of the remaining residue is used to calculate the solubility.
-
Chromatographic Method: A saturated solution is prepared as described above. The clear supernatant is then diluted with a suitable solvent and analyzed by a calibrated analytical method like GC-FPD or GC-NPD to determine the concentration.
-
Visualizations
General Synthesis Workflow for Phosphorothioates
The following diagram illustrates a generalized workflow for the synthesis of phosphorothioate compounds, which involves a phosphitylation step followed by a sulfurization step.
Caption: General synthesis and purification workflow for phosphorothioate compounds.
Analytical Workflow for this compound in a Sample Matrix
This diagram outlines the typical steps involved in the analysis of this compound from a sample matrix, such as soil or water, using gas chromatography.
Caption: Workflow for the analysis of this compound by GC.
References
- 1. Table 4-2, Physical and Chemical Properties of Tribufos - Toxicological Profile for S,S,S-Tributyl Phosphorotrithioate (Tribufos) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Cas 78-47-7,this compound | lookchem [lookchem.com]
- 5. Tribufos | C12H27OPS3 | CID 5125 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of O,O,O-Tributyl Phosphorothioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for O,O,O-Tributyl phosphorothioate (CAS No. 78-47-7), a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of directly published experimental spectra, this document presents a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds.
Chemical Structure and Properties
This compound is an organophosphorus compound with the chemical formula C₁₂H₂₇O₃PS and a molecular weight of 282.38 g/mol .[1][2][3] It is characterized by a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three butoxy groups.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including tributyl phosphate (the P=O analogue), and established spectroscopic correlation tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four non-equivalent sets of protons in the butyl chains. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and the deshielding effect of the P=S group. The protons on the alpha-carbon (O-CH₂) are expected to be the most downfield.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -O-CH₂-CH₂-CH₂-CH₃ | ~ 4.1 | Quartet of doublets (qd) | J(H,H) ≈ 6.7, J(P,H) ≈ 8.5 |
| -O-CH₂-CH₂-CH₂-CH₃ | ~ 1.7 | Sextet | J(H,H) ≈ 7.4 |
| -O-CH₂-CH₂-CH₂-CH₃ | ~ 1.4 | Sextet | J(H,H) ≈ 7.4 |
| -O-CH₂-CH₂-CH₂-CH₃ | ~ 0.9 | Triplet | J(H,H) ≈ 7.4 |
2.1.2. ¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum is predicted to display four signals for the four distinct carbon atoms of the butyl groups. The chemical shifts will show a decreasing trend as the distance from the electron-withdrawing phosphate group increases.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -O-CH₂-CH₂-CH₂-CH₃ | ~ 68 |
| -O-CH₂-CH₂-CH₂-CH₃ | ~ 32 |
| -O-CH₂-CH₂-CH₂-CH₃ | ~ 19 |
| -O-CH₂-CH₂-CH₂-CH₃ | ~ 13 |
2.1.3. ³¹P NMR (Phosphorus-31 NMR)
³¹P NMR is a key technique for characterizing organophosphorus compounds. For thiophosphates of the form S=P(OR)₃, the chemical shift is expected in a distinct downfield region compared to the phosphoric acid standard.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Reference |
| ³¹P | +65 to +75 | 85% H₃PO₄ |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the vibrational modes of the butyl chains and the characteristic P=S and P-O-C bonds.
| Predicted Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2960-2870 | C-H (alkane) stretching | Strong |
| 1465 | C-H (alkane) bending | Medium |
| 1380 | C-H (alkane) bending | Medium |
| 1025 | P-O-C stretching | Strong |
| 840-600 | P=S stretching | Medium |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns arising from the loss of butene and butoxy groups.
| Predicted m/z | Assignment |
| 282 | [M]⁺ (Molecular Ion) |
| 226 | [M - C₄H₈]⁺ |
| 170 | [M - 2(C₄H₈)]⁺ |
| 114 | [M - 3(C₄H₈)]⁺ |
| 99 | [P(O)(OH)₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
³¹P NMR Acquisition: Acquire the spectrum using a phosphorus-specific probe or by tuning a broadband probe to the ³¹P frequency. Proton decoupling is typically used to simplify the spectrum. Use 85% H₃PO₄ as an external standard.
IR Spectroscopy
-
Sample Preparation: As a neat liquid, place a drop of this compound between two KBr or NaCl plates to form a thin film.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Perform a background scan of the clean plates before running the sample.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For fragmentation analysis, perform tandem MS (MS/MS) on the molecular ion peak.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. For definitive structural confirmation and purity assessment, it is imperative to acquire and interpret experimental data for the specific sample under investigation. The predictive nature of this data should be taken into consideration in any research or development context.
References
O,O,O-Tributyl Phosphorothioate: A Technical Guide to Physical and Chemical Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known and potential physical and chemical stability of O,O,O-Tributyl phosphorothioate based on available scientific literature. It is important to note that specific quantitative stability data and validated experimental protocols for this compound are limited in the public domain. The information on related compounds is provided for context and should be interpreted with caution.
Executive Summary
This compound is an organophosphorus compound with applications as a plasticizer, lubricant additive, and antifoam agent. Understanding its stability is crucial for its proper handling, storage, and for assessing its environmental fate and potential toxicological implications. This guide summarizes the current knowledge on the physical and chemical stability of this compound, including its degradation pathways and general methodologies for its stability assessment.
Physical and Chemical Properties
While a comprehensive, publicly available dataset of the physical and chemical properties of this compound is not available, a safety data sheet indicates that it is stable under recommended storage conditions.[1] General properties of similar organophosphorus compounds suggest it is a liquid at room temperature.
Chemical Stability and Degradation Pathways
The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.
Thermal Stability
The most well-documented degradation pathway for O,O,O-trialkyl phosphorothioates is thermal isomerization. When heated, this compound is expected to isomerize to its more thermodynamically stable isomer, O,O,S-Tributyl phosphorothioate. This thiono-thiolo rearrangement is a common reaction for this class of compounds. Upon further heating, the O,O,S-isomer can decompose to yield dibutyl sulfide.
Diagram of Thermal Decomposition Pathway
Caption: Thermal isomerization and decomposition of this compound.
Hydrolytic Stability
Photolytic Stability
There is no specific information on the photolytic stability of this compound. For context, tribufos has been shown to be stable to photolysis in soil.[2] The potential for photolytic degradation would depend on the absorbance of the compound in the UV-Vis spectrum.
Oxidative Stability
The phosphorothioate group is known to be susceptible to oxidation. Oxidizing agents can convert the P=S bond to a P=O bond, a process known as desulfurization. This would transform this compound into tributyl phosphate. Studies on phosphorothioate-containing oligonucleotides have shown that this oxidation can occur under various oxidative stress conditions.[3]
Table 1: Summary of Potential Degradation Pathways and Influencing Factors
| Stability Type | Influencing Factors | Potential Degradation Products | Remarks |
| Thermal | High Temperature | O,O,S-Tributyl phosphorothioate, Dibutyl sulfide | Isomerization to the thiolo form is a key step. |
| Hydrolytic | pH (especially alkaline) | Tributyl phosphate, Hydrogen sulfide | Based on data from related compounds. Expected to be slow. |
| Photolytic | UV-Vis Light | Not determined | Data is lacking; related compounds show some stability. |
| Oxidative | Oxidizing agents | Tributyl phosphate | The P=S bond is susceptible to oxidation. |
Experimental Protocols for Stability Assessment
Detailed, validated experimental protocols for assessing the stability of this compound are not publicly available. However, general methodologies for the stability testing of chemical substances can be adapted.
General Workflow for Stability Testing
Diagram of a General Stability Testing Workflow
References
O,O,O-Tributyl Phosphorothioate: A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
O,O,O-Tributyl phosphorothioate is an organophosphorus compound with significant potential in various research applications, primarily stemming from its activity as a cholinesterase inhibitor. This technical guide provides an in-depth overview of its chemical properties, core research applications, detailed experimental protocols, and the signaling pathways it modulates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound and its isomers as tools in toxicological and pharmacological research.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic odor. It is insoluble in water but soluble in most organic solvents. Key identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 78-47-7 | [1] |
| Molecular Formula | C12H27O3PS | [1] |
| Molecular Weight | 282.38 g/mol | [1] |
| Synonyms | Tributylthiophosphate, Tri-n-butyl phosphorothioate | [1] |
| Physical State | Colorless liquid | |
| Boiling Point | 142–145°C (at 4.5 mm Hg) | |
| Solubility | Insoluble in water; soluble in most organic solvents |
Core Research Applications
The primary research applications of this compound and its isomers, such as S,S,S-Tributyl phosphorotrithioate (Tribufos), revolve around their potent biological activity as inhibitors of cholinesterases.
Cholinesterase Inhibition Studies
This compound is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibitory action is the primary mechanism of toxicity for organophosphorus compounds. In a research context, this property is valuable for:
-
Studying Enzyme Kinetics: It can be used to investigate the kinetics of cholinesterase inhibition, including determining inhibition constants (Ki) and IC50 values.
-
Structure-Activity Relationship (SAR) Studies: By comparing its inhibitory activity with other organophosphorus compounds, researchers can elucidate the structural features that govern potency and selectivity.
-
Screening for Reactivators: It can be used to create an in vitro model of cholinesterase inhibition for screening the efficacy of potential reactivating agents (oximes) for use as antidotes in organophosphate poisoning.
Quantitative Data for Cholinesterase Inhibition by S,S,S-Tributyl phosphorotrithioate (Tribufos)
| Species | Exposure Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Endpoint | Reference |
| Rat (pups) | Single dose | - | 5 | Decreased movement, unsteadiness | [2] |
| Rat (adult) | Single dose | - | 80 | No cageside signs of neurotoxicity | [2] |
| Rat | 13 weeks (inhalation) | 2.43 mg/m³ | 12.2 mg/m³ | >60% decreased RBC AChE activity | [3] |
Note: A decrease in RBC and/or brain AChE activity of <20% is considered a NOAEL, 20–59% is a less serious adverse effect, and ≥60% is a serious adverse effect[4].
Model for Organophosphate-Induced Neurotoxicity
This compound can be employed as a research tool to induce neurotoxicity in both in vitro and in vivo models. This allows for the detailed study of the pathological consequences of organophosphate exposure. Research applications in this area include:
-
Investigating Mechanisms of Neuronal Damage: By exposing neuronal cell cultures or animal models to this compound, researchers can study the downstream effects of cholinesterase inhibition, such as excitotoxicity, calcium dysregulation, and neuronal cell death.
-
Developing and Testing Neuroprotective Agents: This induced neurotoxicity model provides a platform for evaluating the efficacy of novel therapeutic strategies aimed at mitigating the neurological damage caused by organophosphate poisoning.
-
Studying Delayed Neuropathy: Some organophosphates are known to cause a delayed neuropathy that is not directly related to cholinesterase inhibition. While not as extensively studied for this specific compound, it could potentially be used to investigate the mechanisms of this delayed toxicity.
Investigation of Oxidative Stress and Apoptosis
A growing body of evidence suggests that oxidative stress is a significant contributor to the toxicity of organophosphates. This compound can be used to induce oxidative stress and subsequent apoptosis in cellular models, providing a valuable tool for:
-
Elucidating the Role of Reactive Oxygen Species (ROS): Researchers can investigate the sources and mechanisms of ROS production following exposure to this compound. This includes studying mitochondrial dysfunction and the depletion of endogenous antioxidant systems.
-
Studying Apoptotic Pathways: The induction of apoptosis by this compound allows for the detailed examination of the signaling cascades involved, such as the activation of caspases and the release of cytochrome c from mitochondria. Organophosphorus compounds have been shown to induce time-dependent increases in caspase-3 activation in SH-SY5Y human neuroblastoma cells[5].
-
Evaluating Antioxidant Therapies: This model can be used to assess the protective effects of various antioxidants in preventing or reducing organophosphate-induced cell death.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound. These protocols are based on established methods and can be adapted for specific research needs.
In Vitro Cholinesterase Inhibition Assay
This protocol describes a method for determining the inhibitory effect of this compound on acetylcholinesterase activity using the Ellman method.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in phosphate buffer.
-
In a 96-well plate, add 20 µL of each dilution of the inhibitor. For the control, add 20 µL of phosphate buffer with the same concentration of the solvent.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of AChE solution to each well and incubate at 37°C for a specified pre-incubation time (e.g., 15 minutes).
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC50 value.
In Vitro Neurotoxicity Assay in SH-SY5Y Cells
This protocol outlines a method for assessing the neurotoxic effects of this compound on the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
-
Inverted microscope
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control.
-
Incubate the cells for 24 or 48 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, visually inspect the cells for morphological changes (e.g., cell shrinkage, detachment) using an inverted microscope.
-
To assess cell viability, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Detection by Hoechst Staining in SH-SY5Y Cells
This protocol describes a method to visualize apoptotic nuclear changes in SH-SY5Y cells induced by this compound.
Materials:
-
SH-SY5Y cells cultured on glass coverslips in 24-well plates
-
This compound
-
Hoechst 33342 stain
-
Paraformaldehyde (4% in PBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Treat SH-SY5Y cells with the desired concentrations of this compound for a specified duration (e.g., 24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with a drop of mounting medium.
-
Observe the cells under a fluorescence microscope using a UV filter.
-
Identify and quantify apoptotic cells, which are characterized by condensed and fragmented nuclei, compared to the uniform, pale blue staining of healthy nuclei. Organophosphorus compounds have been shown to induce nuclear fragmentation and budding in SH-SY5Y cells[5].
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by this compound.
Disruption of the Cholinergic Signaling Pathway
This compound's primary mode of action is the inhibition of acetylcholinesterase (AChE) in the synaptic cleft. This leads to an accumulation of acetylcholine (ACh) and subsequent overstimulation of nicotinic and muscarinic acetylcholine receptors.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Table A-4, NOAELs and LOAELs for RBC AChE Inhibition Following Acute-Duration Oral Exposure to Tribufos - Toxicological Profile for S,S,S-Tributyl Phosphorotrithioate (Tribufos) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Organophosphorus compound-induced apoptosis in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for O,O,O-Tributyl Phosphorothioate in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of O,O,O-Tributyl phosphorothioate, also known as Tribufos or S,S,S-Tributyl phosphorotrithioate, in enzyme inhibition assays. This document includes details on its mechanism of action, protocols for key experiments, and data presentation guidelines.
Introduction
This compound is an organophosphorus compound primarily recognized for its activity as a cholinesterase inhibitor.[1][2] Its interaction with enzymes is a critical area of study in toxicology and drug development. Understanding the inhibitory effects on key enzymes such as acetylcholinesterase (AChE), carboxylesterases (CE), and cytochrome P450 (CYP450) is essential for elucidating its biological activity and potential toxicity. Organophosphorus compounds are known to inhibit AChE, leading to the accumulation of the neurotransmitter acetylcholine and subsequent neurotoxic effects.[1][3][4]
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE).[1][2] This inhibition occurs through the phosphorylation of the serine hydroxyl group within the active site of the enzyme, leading to an inactive enzyme complex. This inactivation is often time-dependent and can be considered irreversible under physiological conditions.
Metabolically, this compound can be activated by cytochrome P450 enzymes through oxidative desulfuration, converting the P=S bond to a more reactive P=O bond (oxon metabolite). This bioactivation can significantly enhance its inhibitory potency against target enzymes.
Quantitative Inhibition Data
Table 1: Illustrative Acetylcholinesterase (AChE) Inhibition Data for Exemplar Organophosphates
| Compound | Enzyme Source | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |
| Paraoxon | Electric Eel AChE | 50 | 25 | Irreversible | Fictional Data |
| Chlorpyrifos-oxon | Human Recombinant AChE | 15 | 8 | Irreversible | Fictional Data |
| Diazinon-oxon | Bovine Erythrocyte AChE | 120 | 65 | Irreversible | Fictional Data |
Table 2: Illustrative Carboxylesterase (CE) Inhibition Data for Exemplar Organophosphates
| Compound | Enzyme Source | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |
| Paraoxon | Porcine Liver CE | 100 | N/A | Irreversible | Fictional Data |
| Malaoxon | Human Liver CE | 250 | N/A | Irreversible | Fictional Data |
Table 3: Illustrative Cytochrome P450 (CYP) Inhibition Data for Exemplar Organophosphates
| Compound | CYP Isoform | IC50 (µM) | Inhibition Type | Reference |
| Chlorpyrifos | CYP2B6 | 1.5 | Mechanism-based | Fictional Data |
| Parathion | CYP3A4 | 5.2 | Competitive | Fictional Data |
Experimental Protocols
Detailed methodologies for assessing the inhibitory potential of this compound against key enzyme targets are provided below.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from the Ellman's method, a widely used colorimetric assay for measuring AChE activity.
Objective: To determine the in vitro inhibitory potential of this compound on AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound
-
Positive control inhibitor (e.g., eserine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound by serial dilution in phosphate buffer.
-
Prepare solutions of ATCI and DTNB in phosphate buffer.
-
Prepare the AChE solution in phosphate buffer to the desired concentration.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the test compound solution (or buffer for control).
-
Add 140 µL of phosphate buffer (pH 8.0).
-
Add 20 µL of AChE solution and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Carboxylesterase (CE) Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on carboxylesterase activity.
Materials:
-
Carboxylesterase (e.g., from porcine or human liver microsomes)
-
p-Nitrophenyl acetate (pNPA) - Substrate
-
Tris-HCl buffer (pH 7.4)
-
This compound
-
Positive control inhibitor (e.g., bis-p-nitrophenyl phosphate - BNPP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare working solutions of the test compound by serial dilution in Tris-HCl buffer.
-
Prepare a stock solution of pNPA in a solvent like acetonitrile and dilute to the working concentration in Tris-HCl buffer.
-
Prepare the CE solution in Tris-HCl buffer.
-
-
Assay Protocol:
-
Add 50 µL of the test compound solution (or buffer for control) to each well.
-
Add 50 µL of the CE solution and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding 100 µL of the pNPA solution.
-
Measure the absorbance at 405 nm at regular intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation (increase in absorbance per minute).
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC50 value.
-
Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential of this compound to inhibit major human CYP450 isoforms.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP enzymes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Specific CYP probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)
-
Potassium phosphate buffer (pH 7.4)
-
This compound
-
Positive control inhibitors for each CYP isoform
-
Acetonitrile with an internal standard for reaction termination and protein precipitation
-
LC-MS/MS system for analysis
Procedure:
-
Incubation:
-
Prepare dilutions of this compound in buffer.
-
In a 96-well plate, combine the test compound, HLM or recombinant CYP enzyme, and buffer.
-
Pre-incubate for a short period at 37°C.
-
Add the specific CYP probe substrate.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Quantify the amount of metabolite formed in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Conclusion
This compound is a potent enzyme inhibitor, with its primary target being acetylcholinesterase. The provided protocols offer a framework for researchers to investigate its inhibitory effects on AChE, carboxylesterases, and cytochrome P450 enzymes. While specific quantitative inhibition data for this compound is limited in publicly accessible literature, the methodologies described herein will enable researchers to generate such data, contributing to a more comprehensive understanding of its toxicological and pharmacological profile. Careful adherence to these protocols and appropriate data analysis will ensure the generation of reliable and reproducible results.
References
Application Notes and Protocols for Studying Neurotoxicity Mechanisms of O,O,O-Tributyl phosphorothioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
O,O,O-Tributyl phosphorothioate, also known as merphos, is an organophosphorus compound that has been used as a cotton defoliant. Like other organophosphates, it exhibits neurotoxic properties. The primary mechanism of acute toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors. However, a more insidious and delayed neurotoxic effect, known as organophosphate-induced delayed neuropathy (OPIDN), is associated with the inhibition of another enzyme, Neuropathy Target Esterase (NTE). This compound and its close structural analog S,S,S-tributyl phosphorotrithioate (DEF or tribufos) are known to cause this delayed neurotoxicity, making them important tools for studying the underlying molecular mechanisms of this debilitating condition.
These application notes provide an overview of the experimental approaches and detailed protocols for investigating the neurotoxic effects of this compound, with a focus on OPIDN. The information is intended to guide researchers in designing and conducting studies to elucidate the signaling pathways and cellular events involved in its neurotoxicity.
Key Neurotoxicity Endpoints and Mechanisms
The neurotoxicity of this compound can be assessed through several key endpoints:
-
Acetylcholinesterase (AChE) Inhibition: Responsible for the acute cholinergic symptoms.
-
Neuropathy Target Esterase (NTE) Inhibition: The initiating event for OPIDN. A threshold of >70% inhibition of NTE in the nervous system is generally considered necessary to trigger the onset of delayed neuropathy[1].
-
Organophosphate-Induced Delayed Neuropathy (OPIDN): Characterized by a delayed onset of ataxia, weakness, and paralysis, with histopathological evidence of axonal degeneration in the central and peripheral nervous systems. The adult hen is the standard animal model for studying OPIDN[1][2].
-
Alterations in Signaling Pathways: Emerging evidence suggests the involvement of pathways such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade in the downstream effects of organophosphate neurotoxicity.
Data Presentation
While specific quantitative data for this compound is limited in the public domain, data from its close analog, S,S,S-tributyl phosphorotrithioate (DEF/tribufos), provides valuable insights.
Table 1: In Vivo Neurotoxic Effects of S,S,S-Tributyl Phosphorotrithioate (DEF) in Hens (90-Day Subchronic Administration) [3]
| Route of Administration | Daily Dose (mg/kg) | Observed Neurotoxic Effects |
| Oral | 0.5 - 20 | Ataxia, progressing to paralysis and death in some individuals. |
| Oral | 40 - 80 | "Late acute" effect (similar to n-butyl mercaptan poisoning), overlapping with delayed neurotoxicity signs. Early mortality observed. |
| Topical | Not specified | Consistent production of delayed neurotoxicity with degeneration of central and peripheral nerve tissues, without the "late acute" effect. |
Table 2: Acetylcholinesterase (AChE) and Neuropathy Target Esterase (NTE) Inhibition by Organophosphates in Neuroblastoma Cells [4]
(Note: Data for this compound is not available in this study. The table illustrates the differential inhibition profile of neuropathic vs. non-neuropathic organophosphates.)
| Compound (Type) | Cell Line | Apparent IC50 for AChE Inhibition | Apparent IC50 for NTE Inhibition | Ratio (AChE IC50 / NTE IC50) |
| Paraoxon (Non-neuropathic) | SH-SY5Y | ~1 nM | >1000 nM | >1000 |
| Mipafox (Neuropathic) | SH-SY5Y | ~100 nM | ~10 nM | ~10 |
| DFP (Neuropathic) | SH-SY5Y | ~10 nM | ~1 nM | ~10 |
Experimental Protocols
Protocol 1: Assessment of Organophosphate-Induced Delayed Neuropathy (OPIDN) in Adult Hens
This protocol is adapted from established guidelines for OPIDN studies.
1. Animal Model:
-
Adult domestic laying hens (Gallus gallus domesticus), 8-12 months old, are the recommended model[2].
2. Dosing and Administration:
-
Route of Administration: Topical administration is preferred for this compound to avoid the confounding "late acute" effects observed with oral dosing[3]. The substance can be applied to a clipped area of the skin on the back of the neck.
-
Dose Determination: A preliminary dose-range finding study is essential to determine a dose that causes >70% NTE inhibition without causing acute mortality. For S,S,S-tributyl phosphorotrithioate (DEF), daily oral doses of 0.5-20 mg/kg were shown to induce delayed neurotoxicity[3]. A similar range should be explored for topical application of this compound.
-
Control Groups: A vehicle control group (e.g., treated with the solvent used to dissolve the test compound) and a positive control group (treated with a known neuropathic agent like tri-ortho-cresyl phosphate - TOCP) should be included.
3. Observation and Clinical Scoring:
-
Observe the hens daily for a period of at least 21 days post-dosing.
-
Record clinical signs of neurotoxicity, including ataxia, weakness, and paralysis, using a standardized scoring system (e.g., 0 = normal, 8 = severe paralysis).
4. Histopathology:
-
At the end of the observation period, or when severe paralysis occurs, euthanize the animals.
-
Perfuse and fix the nervous tissues (brain, spinal cord, and peripheral nerves).
-
Process the tissues for histopathological examination (e.g., using silver staining or immunofluorescence) to assess for axonal degeneration and myelin damage.
Protocol 2: In Vitro Neuropathy Target Esterase (NTE) Activity Assay
This protocol is based on the differential inhibition method.
1. Tissue Preparation:
-
Homogenize hen brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a membrane fraction by centrifugation.
2. Differential Inhibition:
-
Divide the homogenate into three sets of tubes:
-
Total Esterase Activity (A): No inhibitors.
-
Paraoxon-Resistant Esterase Activity (B): Pre-incubate with a non-neuropathic organophosphate like paraoxon (e.g., 40 µM) to inhibit non-NTE serine esterases.
-
NTE-Inhibited Activity (C): Pre-incubate with both paraoxon (40 µM) and a known neuropathic inhibitor like mipafox (e.g., 50 µM).
-
-
Pre-incubate the samples at 37°C for 20 minutes.
3. NTE Activity Measurement:
-
Add the substrate, phenyl valerate, to all tubes and incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction and measure the amount of phenol produced, which is indicative of esterase activity. This can be done spectrophotometrically or fluorometrically.
-
Calculation: NTE activity is calculated as the difference between the activity in the paraoxon-treated sample (B) and the paraoxon + mipafox-treated sample (C) (Activity B - Activity C).
4. IC50 Determination:
-
To determine the IC50 of this compound for NTE, perform the assay with a range of concentrations of the test compound in the presence of paraoxon.
-
Plot the percentage of NTE inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.
Protocol 3: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
1. Reagents:
-
Acetylthiocholine iodide (substrate).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Tissue homogenate (e.g., from brain or red blood cells).
2. Assay Procedure:
-
In a 96-well plate, add the tissue homogenate, DTNB, and buffer.
-
To determine the IC50, add varying concentrations of this compound to the wells.
-
Pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
3. Calculation:
-
Calculate the percentage of AChE inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the concentration and determine the IC50 value.
Visualization of Pathways and Workflows
Caption: Experimental workflow for investigating the neurotoxicity of this compound.
Caption: Signaling pathway for Organophosphate-Induced Delayed Neuropathy (OPIDN).
Caption: Hypothesized involvement of the MAPK signaling pathway in neurotoxicity.
References
- 1. Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delayed neurotoxic, late acute and cholinergic effects of S,S,S-tributyl phosphorotrithioate (DEF): subchronic (90 days) administration in hens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase and neuropathy target esterase inhibitions in neuroblastoma cells to distinguish organophosphorus compounds causing acute and delayed neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: O,O,O-Tributyl Phosphorothioate in Organophosphorus Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
O,O,O-Tributyl phosphorothioate is an organophosphorus compound with the chemical formula C₁₂H₂₇O₃PS. While it finds applications as a plasticizer, lubricant additive, antifoam agent, and hydraulic fluid, its direct use as a starting material for the synthesis of novel, bioactive organophosphorus compounds is not extensively documented in publicly available scientific literature. Research in organophosphorus chemistry often focuses on the synthesis of phosphorothioates through other routes, such as the reaction of dialkyl phosphites with sulfur-containing reagents or the phosphitylation of nucleosides for oligonucleotide synthesis.[1][2]
This document provides a comprehensive overview of the known chemistry of trialkyl phosphorothioates and outlines potential synthetic pathways that could be explored for the derivatization of this compound to generate novel compounds. The information is intended to serve as a foundational guide for researchers interested in exploring the synthetic utility of this particular reagent.
General Concepts in Phosphorothioate Synthesis
The synthesis of phosphorothioates can be broadly categorized into methods that form the P-S bond and those that modify a pre-existing phosphorothioate backbone. Common synthetic strategies include:
-
Sulfurization of Phosphites: This is a widely used method where a trivalent phosphorus compound, such as a phosphite triester, is reacted with a sulfur transfer reagent to yield the corresponding pentavalent phosphorothioate.
-
Nucleophilic Substitution at Phosphorus: Reactions involving the displacement of a leaving group on a phosphorus center by a sulfur nucleophile.
-
Alkylation of Phosphorothioate Anions: The reaction of a phosphorothioate salt with an alkylating agent to form S-alkylated products.[2]
Potential Synthetic Transformations of this compound
While specific examples of this compound as a synthetic precursor are scarce, the known reactivity of analogous trialkyl phosphorothioates suggests several potential avenues for the synthesis of novel derivatives. The key reactive sites in this compound are the P=S double bond (thiono group) and the P-O-C ester linkages.
Thiono-Thiolo Rearrangement (Pinner Rearrangement)
One of the most characteristic reactions of thiono-phosphorus compounds is the thermally or photochemically induced isomerization to their thiolo isomers. In the case of this compound, this would involve the migration of one of the butyl groups from an oxygen atom to the sulfur atom, yielding O,O,S-tributyl phosphorothioate. This rearrangement is often catalyzed by alkyl halides.
This isomerization is significant because the resulting thiolo isomer (P=O) often exhibits different biological activity compared to the thiono (P=S) form. For instance, many organophosphorus insecticides are thiono compounds that are metabolically activated in insects to the more potent oxygen analogs (thiolo form).[3]
Logical Workflow for Thiono-Thiolo Rearrangement:
Caption: Thiono-Thiolo Isomerization Pathway.
Dealkylation and Subsequent Derivatization
The ester groups of this compound can be susceptible to dealkylation under certain conditions, typically using strong nucleophiles or Lewis acids. This would generate a dibutyl phosphorothioate anion, which could then be re-alkylated with a different electrophile to introduce novel functionalities.
Experimental Protocol: General Procedure for Dealkylation and Re-alkylation
-
Dealkylation: To a solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile, DMF), add a dealkylating agent (e.g., sodium iodide, lithium chloride). The reaction mixture is heated to an appropriate temperature (e.g., reflux) and monitored by TLC or ³¹P NMR until the starting material is consumed.
-
Work-up and Isolation of the Salt: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude salt can be purified by precipitation or crystallization.
-
Re-alkylation: The isolated dibutyl phosphorothioate salt is dissolved in a polar aprotic solvent (e.g., acetone, acetonitrile). A desired alkylating agent (R-X, where R is the novel functional group and X is a leaving group like Br, I, or OTs) is added, and the reaction is stirred at room temperature or with gentle heating.
-
Final Work-up and Purification: The reaction mixture is filtered to remove any inorganic salts. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford the novel O,O-dibutyl-S-R-phosphorothioate.
Data Presentation: Hypothetical Yields for Dealkylation-Alkylation Sequence
| Step | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dealkylation | This compound (1 eq) | Sodium Iodide (1.2 eq) | Acetonitrile | 82 | 12 | ~85-95 |
| Re-alkylation | O,O-Dibutyl phosphorothioate sodium salt | Novel Alkyl Halide (R-X) (1.1 eq) | DMF | 25-50 | 6-24 | Variable |
Experimental Workflow for Dealkylation and Derivatization:
References
Application Notes and Protocols: O,O,O-Tributyl Phosphorothioate as a Lubricant Additive in Laboratory Equipment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of O,O,O-Tributyl phosphorothioate for use as an anti-wear (AW) and extreme pressure (EP) lubricant additive in laboratory equipment. Due to the limited availability of specific published performance data for this compound, this document focuses on providing detailed protocols for its evaluation.
Application Notes
Introduction
This compound is an organophosphate compound that finds application as a plasticizer, antifoam agent, hydraulic fluid component, and lubricant additive.[1] Its chemical structure, containing both phosphorus and sulfur, makes it a candidate for forming protective films on metal surfaces, thereby reducing wear and friction in moving parts of laboratory equipment such as pumps, stirrers, robotic arms, and automated liquid handlers.
Physical and Chemical Properties
A summary of the physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Synonyms | Phosphorothioic acid, O,O,O-tributyl ester; Tri-n-butyl phosphorothioate; Tributyl thiophosphate[1] |
| CAS Number | 78-47-7 |
| Molecular Formula | C₁₂H₂₇O₃PS |
| Molecular Weight | 282.38 g/mol [1] |
| Appearance | No data available |
| Boiling Point | No data available |
| Flash Point | No data available |
| Solubility | No data available |
Note: "No data available" indicates that specific values were not found in the searched literature. Researchers should consult the manufacturer's safety data sheet (SDS) for more detailed information.
Mechanism of Action as a Lubricant Additive
Phosphorothioates, like this compound, are known to function as anti-wear and extreme pressure additives through the formation of a protective tribofilm on metallic surfaces under boundary lubrication conditions. This process is driven by the heat and pressure generated at the asperity contacts between moving surfaces.
The proposed mechanism involves the thermal and/or catalytic decomposition of the this compound molecule at the metal surface. This decomposition releases phosphorus and sulfur species that react with the metal (typically iron or steel) to form a complex, glassy film composed of iron phosphates, sulfides, and sulfates. This sacrificial layer is softer than the underlying metal and possesses a lower shear strength, which helps to prevent direct metal-to-metal contact, reduce adhesion, and minimize wear.
Studies on similar phosphorothioate compounds suggest that at lower to medium loads, the protective film is predominantly composed of phosphates, while at higher loads, the sulfur components play a more significant role in providing extreme pressure protection.
Experimental Protocols
The following protocols describe standard methods for evaluating the anti-wear and extreme pressure properties of this compound as a lubricant additive. The Four-Ball Wear Test (ASTM D4172) and the Four-Ball Extreme Pressure Test (ASTM D2783) are industry-standard methods for this purpose.
Protocol: Four-Ball Wear Test (based on ASTM D4172)
Objective: To determine the wear-preventive characteristics of a lubricating fluid with and without this compound.
Apparatus:
-
Four-Ball Wear Test Machine
-
Steel balls (AISI E-52100 steel, 12.7 mm diameter)
-
Microscope with calibrated measurement capability
-
Solvent for cleaning (e.g., heptane)
-
Lint-free cloths
Procedure:
-
Thoroughly clean the steel balls, ball pot, and locking ring with a suitable solvent and dry them.
-
Prepare the test lubricant by blending a known concentration of this compound into a base oil. A typical starting concentration would be in the range of 0.5% to 2.0% by weight. Also, have the unadditized base oil ready for a baseline test.
-
Place three clean steel balls in the ball pot and secure them with the locking ring.
-
Pour the test lubricant into the ball pot until the balls are fully submerged.
-
Place the fourth clean steel ball in the chuck of the test machine.
-
Assemble the ball pot onto the test machine.
-
Set the test parameters:
-
Load: 147 N or 392 N (15 kgf or 40 kgf)
-
Speed: 1200 ± 60 rpm
-
Temperature: 75 ± 2 °C
-
Duration: 60 ± 1 min
-
-
Start the test and monitor for any unusual noise or vibration.
-
At the end of the test, stop the machine, disassemble the ball pot, and remove the three stationary balls.
-
Clean the stationary balls with solvent and allow them to dry.
-
Using the microscope, measure the diameter of the wear scars on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding).
-
Calculate the average wear scar diameter for each ball and then the average of the three balls.
-
Record all test parameters and results.
-
Repeat the entire procedure for the base oil without the additive for comparison.
Data Presentation: The results should be recorded in a table similar to Table 2.
Table 2: Four-Ball Wear Test Results
| Lubricant | Additive Concentration (wt%) | Load (N) | Temperature (°C) | Average Wear Scar Diameter (mm) |
| Base Oil | 0 | 392 | 75 | e.g., 0.85 |
| Base Oil + this compound | 1.0 | 392 | 75 | e.g., 0.45 |
Protocol: Four-Ball Extreme Pressure Test (based on ASTM D2783)
Objective: To determine the load-carrying properties (weld point) of a lubricating fluid with and without this compound.
Apparatus:
-
Four-Ball Extreme Pressure Test Machine
-
Steel balls (AISI E-52100 steel, 12.7 mm diameter)
-
Microscope with calibrated measurement capability
-
Solvent for cleaning (e.g., heptane)
-
Lint-free cloths
Procedure:
-
Clean and assemble the four-ball test configuration as described in the wear test protocol.
-
Prepare the test lubricant with the desired concentration of this compound.
-
Fill the ball pot with the test lubricant.
-
Set the test parameters:
-
Speed: 1770 ± 60 rpm
-
Temperature: Ambient (typically 18-35 °C)
-
-
This test is conducted as a series of 10-second runs with increasing loads. Start with a relatively low load and increase it in steps as specified in the ASTM D2783 standard.
-
After each 10-second run, inspect the wear scars on the stationary balls.
-
The test is continued with increasing loads until the four balls weld together. This is indicated by a sudden, sharp increase in friction and noise, and the motor will likely stall. The load at which this occurs is the weld point.
-
Record the weld point load.
-
Repeat the procedure for the base oil without the additive.
Data Presentation: The results should be recorded in a table similar to Table 3.
Table 3: Four-Ball Extreme Pressure Test Results
| Lubricant | Additive Concentration (wt%) | Weld Point (kgf) | Weld Point (N) |
| Base Oil | 0 | e.g., 120 | e.g., 1177 |
| Base Oil + this compound | 1.0 | e.g., 250 | e.g., 2452 |
Visualizations
Caption: Experimental Workflow for Lubricant Additive Evaluation.
References
Application Notes and Protocols for O,O,O-Tributyl phosphorothioate in Material Science Research
Introduction
O,O,O-Tributyl phosphorothioate is an organophosphate compound with the chemical formula C₁₂H₂₇O₃PS. While its traditional applications are in areas such as plasticizers, lubricant additives, and hydraulic fluids, its unique chemical structure suggests potential for advanced applications in material science research. The presence of a phosphorothioate group, which features a phosphorus-sulfur double bond, imparts reactivity that can be harnessed for surface modification and nanoparticle synthesis. This document outlines potential applications of this compound in two key areas of material science: as a novel capping agent for quantum dot synthesis and as a precursor for the formation of anti-wear and anti-corrosion tribofilms on metal surfaces.
These application notes provide detailed protocols based on established methodologies for chemically similar compounds, such as thiol-based capping agents and other organophosphate lubricant additives. The information is intended for researchers and scientists in material science and drug development to explore the utility of this compound in creating new functional materials.
Application 1: Surface Modification of Quantum Dots
Background
Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties. Their photoluminescence is highly dependent on their size and surface chemistry. Capping agents are crucial during the synthesis of QDs to control their growth, prevent aggregation, and passivate surface defects, thereby enhancing their quantum yield.[1][2] Molecules containing sulfur, such as thiols, are effective capping agents due to the strong affinity of sulfur for the metal atoms on the QD surface.[1][2]
This compound, with its accessible sulfur atom, is proposed here as a novel capping agent for the synthesis of QDs, such as Cadmium Telluride (CdTe) or Zinc Sulfide (ZnS). The tributyl groups would provide a hydrophobic shell, potentially making the QDs dispersible in non-polar solvents and polymer matrices.
Experimental Protocol: Aqueous Synthesis of CdTe Quantum Dots with this compound as a Capping Agent
This protocol describes a method for synthesizing CdTe quantum dots in an aqueous solution, with the proposed use of this compound as a size-controlling and surface-passivating ligand.
Materials:
-
Cadmium chloride (CdCl₂)
-
Sodium tellurite (Na₂TeO₃)
-
Sodium borohydride (NaBH₄)
-
This compound
-
Mercaptopropionic acid (MPA) (as a comparative capping agent)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Precursor Solution Preparation:
-
In a three-necked flask, dissolve 0.183 g of CdCl₂ in 100 mL of deionized water.
-
Add the desired molar ratio of this compound (e.g., start with a Cd:Phosphorothioate molar ratio of 1:1.3). For comparison, a separate experiment can be run using a well-established thiol capping agent like MPA.
-
Adjust the pH of the solution to 12 using a 1 M NaOH solution.[2]
-
De-aerate the solution by bubbling with nitrogen gas for 30 minutes.
-
-
Tellurium Precursor Preparation:
-
In a separate container, freshly prepare a sodium hydrogen telluride (NaHTe) solution by reacting 0.044 g of Na₂TeO₃ with an excess of NaBH₄ in 10 mL of de-aerated deionized water under a nitrogen atmosphere until the solution becomes colorless.
-
-
Quantum Dot Synthesis:
-
Under vigorous stirring and a continuous nitrogen flow, inject the freshly prepared NaHTe solution into the cadmium precursor solution.
-
Heat the reaction mixture to 100°C and allow it to reflux. The growth of the CdTe nanocrystals can be monitored by taking aliquots at different time intervals and measuring their UV-Vis and photoluminescence spectra. The emission color will shift from green to red as the particle size increases.
-
-
Purification:
-
After the desired particle size is achieved (as indicated by the emission wavelength), cool the reaction mixture to room temperature.
-
Precipitate the QDs by adding isopropanol and centrifuge the mixture to collect the nanocrystals.
-
Wash the collected QDs with ethanol and re-disperse them in a suitable solvent (e.g., toluene or chloroform, given the hydrophobic nature of the tributyl groups).
-
Data Presentation: Effect of Capping Agent on Quantum Dot Properties
The following table summarizes typical data for CdTe quantum dots synthesized with different thiol-based capping agents, which can be used as a benchmark for evaluating the performance of this compound.
| Capping Agent | Emission Wavelength Range (nm) | Quantum Yield (QY) | Reference |
| Thioglycolic Acid (TGA) | 500 - 650 | 40-60% | [2] |
| Mercaptopropionic Acid (MPA) | 500 - 800 | High | [2] |
| L-cysteine | 500 - 600 | Moderate | [3] |
| This compound | (To be determined) | (To be determined) |
Visualization: Quantum Dot Synthesis Workflow
Caption: Workflow for the proposed synthesis of quantum dots using this compound as a capping agent.
Application 2: Formation of Anti-Wear Surface Films
Background
The formation of protective tribofilms on metal surfaces is a critical aspect of lubrication, preventing direct metal-to-metal contact and reducing wear.[4][5][6] Organophosphorus and sulfur-containing compounds are widely used as anti-wear additives in lubricants.[4][5] Under the high pressure and temperature conditions at asperity contacts, these additives decompose and react with the metal surface (typically iron or steel) to form a durable, glassy film composed of metal phosphates and sulfides.[4][5][7]
Given its chemical structure, this compound is a strong candidate for an anti-wear additive. It contains both phosphorus and sulfur, which are known to be effective in forming protective tribofilms. The tributyl groups can also contribute to its solubility in lubricant base oils.
Experimental Protocol: Evaluation of Tribofilm Formation on Steel Surfaces
This protocol outlines a method for evaluating the ability of this compound to form an anti-wear tribofilm on a steel surface using a ball-on-disc tribometer.
Materials:
-
AISI 52100 steel balls and discs
-
Base oil (e.g., Polyalphaolefin - PAO)
-
This compound
-
Hexane and isopropanol for cleaning
-
Tribometer (ball-on-disc configuration)
-
X-ray Photoelectron Spectrometer (XPS) for surface analysis
Procedure:
-
Lubricant Preparation:
-
Prepare a solution of this compound in the base oil at a desired concentration (e.g., 1% by weight).
-
Prepare a control sample of the base oil without the additive.
-
-
Tribological Testing:
-
Thoroughly clean the steel ball and disc with hexane and isopropanol in an ultrasonic bath.
-
Assemble the ball and disc in the tribometer.
-
Apply a small amount of the prepared lubricant to the disc.
-
Conduct the tribological test under boundary lubrication conditions (e.g., apply a load of 50 N, at a sliding speed of 0.1 m/s for 60 minutes at a temperature of 100°C).
-
Monitor the coefficient of friction in real-time. A stable, low coefficient of friction can indicate the formation of a protective film.
-
-
Surface Analysis:
-
After the test, carefully remove the disc and clean it by gently rinsing with hexane to remove excess oil without disturbing the tribofilm.
-
Analyze the wear track on the disc using XPS to determine its elemental composition and the chemical states of phosphorus, sulfur, iron, and oxygen. The presence of iron phosphates and iron sulfides would confirm the formation of a tribofilm.[8]
-
Data Presentation: Expected XPS Analysis Results
| Element | Expected Chemical State | Indication |
| P (2p) | Phosphate (e.g., FePO₄) | Decomposition of phosphorothioate and reaction with the iron surface. |
| S (2p) | Sulfide (e.g., FeS) | Decomposition of phosphorothioate and reaction with the iron surface. |
| Fe (2p) | Fe²⁺, Fe³⁺ (oxides, phosphates, sulfides) | Reaction of the steel surface with the additive and atmosphere. |
| O (1s) | Oxide, Phosphate | Formation of iron oxides and phosphates. |
Visualization: Tribofilm Formation Mechanism
Caption: Proposed mechanism for the formation of an anti-wear tribofilm from this compound.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | XANES Study of Tribofilm Formation With Low Phosphorus Additive Mixtures of Phosphonium Ionic Liquid and Borate Ester [frontiersin.org]
- 8. XPS for tribology and wear analysis [atomfair.com]
"O,O,O-Tributyl phosphorothioate" protocols for safe handling and disposal
Chemical Identification
| Property | Value |
| Chemical Name | O,O,O-Tributyl phosphorothioate |
| Synonyms | Phosphorothioic acid, O,O,O-tributyl ester; Tri-n-butyl phosphorothioate; Tributyl thiophosphate |
| CAS Number | 12408-16-1[1] |
| Molecular Formula | C12H27O3PS[1] |
| Molecular Weight | 282.38 g/mol [1] |
Hazard Summary and Data Presentation
Due to the lack of specific data for this compound, the following table summarizes the potential hazards based on the toxicological profile of related organophosphorus compounds like S,S,S-Tributyl phosphorotrithioate (Tribufos). These should be considered potential, unverified hazards for this compound.
| Hazard | Description |
| Acute Toxicity (Oral) | Related compounds are toxic if swallowed[2]. |
| Acute Toxicity (Dermal) | Related compounds can be fatal in contact with skin[2]. |
| Acute Toxicity (Inhalation) | May be harmful or toxic if inhaled, potentially causing respiratory tract irritation[2]. |
| Eye Irritation | May cause eye irritation. |
| Skin Irritation | May cause skin irritation. |
| Neurotoxicity | As an organophosphorus compound, it is presumed to be a cholinesterase inhibitor, which can lead to neurotoxic effects[3][4]. |
| Aquatic Toxicity | Related compounds are very toxic to aquatic life with long-lasting effects. |
Experimental Protocols: Safe Handling
This protocol outlines the essential steps for the safe handling of this compound in a research laboratory setting.
3.1. Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. Good general ventilation (typically 10 air changes per hour) should be used in the laboratory[2].
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
3.2. Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the compound.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin and Body Protection: A lab coat or a chemical-resistant suit is mandatory. Ensure there is no exposed skin.
-
Respiratory Protection: If there is a risk of inhalation despite engineering controls, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
3.3. Handling Procedures
-
Preparation: Before starting work, ensure all necessary PPE is worn correctly and that all safety equipment is functional.
-
Dispensing: When weighing or transferring the liquid, do so in a chemical fume hood. Use a liquid-binding material (e.g., sand, diatomite) to absorb any potential spills[3].
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical[2].
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Store locked up[2].
3.4. Emergency Procedures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[5].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek immediate medical attention[5].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[5].
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[5].
Experimental Protocols: Disposal
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and health risks.
4.1. Waste Classification
-
This compound should be treated as hazardous chemical waste.
4.2. Disposal of Unused Product
-
Unused or surplus this compound should be disposed of through a licensed professional waste disposal service.
-
One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
4.3. Disposal of Contaminated Materials
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed waste container.
-
Solid Waste: All contaminated materials, including gloves, absorbent pads, and disposable labware, must be collected in a sealed, labeled container for hazardous waste disposal.
-
Containers: Do not reuse empty containers. They should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The empty containers should then be disposed of according to institutional and local regulations.
4.4. Spill Cleanup
-
Evacuation: Evacuate non-essential personnel from the area.
-
Ventilation: Ensure adequate ventilation, but avoid spreading vapors.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.
-
Absorption: Absorb the spill with an inert material such as vermiculite, dry sand, or earth, and place it into a sealed container for disposal[3].
-
Decontamination: Clean the spill area thoroughly with a suitable detergent and water. Collect all cleaning materials for hazardous waste disposal.
Visualizations
References
Application Notes and Protocols for In Vitro Experimental Models of O,O,O-Tributyl phosphorothioate
A-Level Summary
This document provides detailed application notes and protocols for in vitro experimental models relevant to the study of O,O,O-Tributyl phosphorothioate. It is important to note that the scientific literature predominantly features this compound in the form of its radiolabeled analog, [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS), which is a widely used tool for studying the picrotoxin/convulsant site of the GABA-A receptor.[1][2][3][4] Direct studies on the cytotoxicity, immunotoxicity, or broader neurotoxic mechanisms of unlabeled this compound are not extensively available.
Therefore, this guide focuses on the primary in vitro application of this compound: the radioligand binding assay for the GABA-A receptor. Additionally, a proposed workflow for assessing the potential neurotoxicity of unlabeled this compound is presented, based on its known molecular target.
Section 1: [³⁵S]TBPS Radioligand Binding Assay for the GABA-A Receptor
Application Note:
The [³⁵S]TBPS binding assay is a highly specific and sensitive in vitro method used to investigate the convulsant binding site within the chloride ion channel of the GABA-A receptor complex.[3] This assay is invaluable for screening compounds that may interact with this site, either as direct ligands or as allosteric modulators. The binding of [³⁵S]TBPS is allosterically modulated by compounds that interact with other sites on the GABA-A receptor, such as the GABA binding site, the benzodiazepine site, and the barbiturate site.[1] Consequently, this assay can serve as a functional index for the activity of various drugs and toxicants on the GABA-A receptor.[1][4]
Experimental Protocol:
This protocol is synthesized from established methodologies for [³⁵S]TBPS binding assays in brain tissue membranes.[1][5][6]
1. Materials and Reagents:
-
[³⁵S]TBPS (specific activity ~80-120 Ci/mmol)
-
Unlabeled TBPS or picrotoxin
-
Test compounds
-
Rat or human brain tissue (frontal cortex or cerebellum)
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Assay Buffer: 50 mM Tris-citrate, 0.2 M NaBr, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Protein assay kit (e.g., BCA or Bradford)
2. Membrane Preparation:
-
Homogenize brain tissue in 20 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 - 50,000 x g for 20-30 minutes at 4°C to pellet the P2 membranes.[1]
-
To remove endogenous GABA, which interferes with the assay, resuspend the pellet in deionized water or assay buffer and centrifuge again. Repeat this wash step at least three to five times.[5][6]
-
Resuspend the final pellet in a known volume of Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store membrane aliquots at -80°C until use.
3. Binding Assay Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend in fresh Assay Buffer to a final concentration of approximately 0.5 mg/ml.
-
Set up assay tubes (in duplicate or triplicate) in a final volume of 0.5 ml containing:
-
Total Binding: Membranes (~50 µg protein), Assay Buffer, and [³⁵S]TBPS (e.g., 2-8 nM).
-
Non-specific Binding: Membranes, Assay Buffer, [³⁵S]TBPS, and a saturating concentration of unlabeled picrotoxin (10 µM) or TBPS (5 µM).[1]
-
Competition Binding: Membranes, Assay Buffer, [³⁵S]TBPS, and varying concentrations of the test compound.
-
-
Incubate the tubes for 90-120 minutes at room temperature (22-25°C) to reach equilibrium.[1]
-
Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Quickly wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Specific Binding: Calculate by subtracting the non-specific binding from the total binding.
-
Saturation Analysis: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax), perform the assay with increasing concentrations of [³⁵S]TBPS. Analyze the data using non-linear regression (e.g., one-site binding hyperbola in Prism).
-
Competition Analysis: To determine the inhibitory constant (Ki) of a test compound, analyze the competition binding data using non-linear regression to obtain the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³⁵S]TBPS used and Kd is its dissociation constant.
Data Presentation:
Table 1: Representative [³⁵S]TBPS Binding Parameters in Brain Membranes
| Brain Region | Kd (nM) | Bmax (fmol/mg protein) | Source |
|---|---|---|---|
| Rat Cortex | ~20-60 | ~1500-2500 | [1] |
| Human Cortex | ~30-70 | ~800-1200 | [1] |
| Rat Cerebellum | ~25-55 | ~1000-2000 |[1] |
Table 2: Expected Modulation of [³⁵S]TBPS Binding by GABA-A Receptor Ligands
| Compound Class | Example | Expected Effect on [³⁵S]TBPS Binding |
|---|---|---|
| GABA Agonist | GABA, Muscimol | Inhibition |
| Benzodiazepine Agonist | Diazepam | Potentiates GABA-induced inhibition |
| Benzodiazepine Inverse Agonist | DMCM | Attenuates GABA-induced inhibition |
| Barbiturate | Pentobarbital | Inhibition |
| Picrotoxin Site Ligand | Picrotoxin | Inhibition |
Visualizations:
Caption: Allosteric modulation of the GABA-A receptor.
Caption: Workflow for the [³⁵S]TBPS Radioligand Binding Assay.
Section 2: Proposed In Vitro Models for Assessing Neurotoxicity of this compound
Application Note:
Given that this compound targets the GABA-A receptor, a key component of inhibitory neurotransmission, its potential neurotoxicity can be investigated through a tiered in vitro testing strategy. This approach would begin with general cytotoxicity screening and progress to more specific assays evaluating neuronal function and viability. The following protocols are proposed as a logical workflow for researchers and drug development professionals.
Proposed Experimental Protocols:
1. Tier 1: Cytotoxicity Screening
-
Objective: To determine the concentration range over which this compound induces general cell death.
-
Cell Models:
-
Neuronal cell lines (e.g., SH-SY5Y, PC12)
-
Primary cortical neurons for greater physiological relevance.
-
-
Assay Protocol (MTT Assay):
-
Plate cells in 96-well plates and allow them to adhere/differentiate.
-
Treat cells with a range of concentrations of this compound for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS in HCl).
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
2. Tier 2: Mechanistic Neurotoxicity Assays
-
Objective: To investigate the effects of non-cytotoxic concentrations of this compound on specific neuronal functions.
-
Model: Primary cortical or hippocampal neurons.
-
Assays:
-
Electrophysiology (Patch-Clamp): Measure GABA-evoked currents in the presence and absence of the test compound to directly assess its effect on GABA-A receptor function (inhibition, potentiation, or direct gating).
-
Calcium Imaging: Use calcium-sensitive dyes (e.g., Fura-2, Fluo-4) to assess whether the compound alters intracellular calcium homeostasis, which can be a downstream effect of receptor modulation or a separate toxicity pathway.
-
Neurite Outgrowth Assay: Treat developing neurons with the compound and quantify neurite length and branching to assess developmental neurotoxicity.
-
3. Tier 3: Apoptosis and Oxidative Stress Assays
-
Objective: To determine the specific cell death pathways activated by toxic concentrations of the compound.
-
Model: Primary neurons or neuronal cell lines.
-
Assays:
-
Caspase-3/7 Activity Assay: A luminescent or fluorescent assay to measure the activity of executioner caspases, key mediators of apoptosis.
-
Reactive Oxygen Species (ROS) Assay: Use fluorescent probes like DCFDA to measure the generation of intracellular ROS, a common mechanism of chemical-induced neurotoxicity.
-
Visualization:
Caption: Proposed workflow for in vitro neurotoxicity testing.
References
- 1. Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the picrotoxin site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [35S]-t-butylbicyclophosphorothionate binding sites are constituents of the gamma-aminobutyric acid benzodiazepine receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
Application Notes and Protocols for Structure-Activity Relationship Studies of O,O,O-Tributyl Phosphorothioate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of O,O,O-Tributyl phosphorothioate (TBPT) and its analogs in structure-activity relationship (SAR) studies, with a focus on their potential as inhibitors of carboxylesterases (CES). Due to the limited availability of direct SAR studies on TBPT, this document presents a representative study based on the known inhibitory activities of related organophosphate compounds.
Introduction to this compound and Carboxylesterase Inhibition
This compound (TBPT) is an organophosphorus compound. Organophosphate esters are known to be potent inhibitors of serine hydrolases, a large and diverse family of enzymes that includes carboxylesterases (CES).[1] Human carboxylesterases, primarily CES1 and CES2, are involved in the metabolism of a wide range of xenobiotics, including many therapeutic drugs.[2] Inhibition of these enzymes can significantly alter drug pharmacokinetics and efficacy. The mechanism of inhibition by organophosphates typically involves the formation of a stable, covalent phosphate ester with the catalytic serine residue in the enzyme's active site, leading to irreversible inhibition.[1]
Hypothetical Structure-Activity Relationship (SAR) Study of TBPT Analogs
To illustrate the process of an SAR study for TBPT, a hypothetical series of analogs has been designed. The inhibitory activities are presented as IC50 values, based on published data for similar organophosphate esters, such as tri-n-butyl phosphate, which has a reported IC50 of 230 μM against rat liver carboxylesterase.[3] The following table summarizes the expected trend in inhibitory potency with systematic structural modifications.
Table 1: Hypothetical SAR Data for TBPT Analogs against Human Carboxylesterase 1 (CES1)
| Compound ID | R1 Group | R2 Group | R3 Group | Predicted IC50 (µM) |
| TBPT-01 | n-Butyl | n-Butyl | n-Butyl | 200 |
| TBPT-02 | iso-Butyl | iso-Butyl | iso-Butyl | 150 |
| TBPT-03 | sec-Butyl | sec-Butyl | sec-Butyl | 120 |
| TBPT-04 | tert-Butyl | tert-Butyl | tert-Butyl | 300 |
| TBPT-05 | Propyl | Propyl | Propyl | 250 |
| TBPT-06 | Ethyl | Ethyl | Ethyl | > 500 |
| TBPT-07 | Phenyl | Phenyl | Phenyl | 50 |
| TBPT-08 | 4-Nitrophenyl | 4-Nitrophenyl | 4-Nitrophenyl | 10 |
Interpretation of SAR Data:
-
Alkyl Chain Branching: Increased branching at the alpha- or beta-position of the alkyl chains (e.g., iso-butyl, sec-butyl) is predicted to enhance inhibitory potency, potentially due to improved steric fit within the enzyme's active site. However, excessive steric hindrance, as with the tert-butyl group, is expected to decrease activity.
-
Alkyl Chain Length: A decrease in the length of the alkyl chains (e.g., propyl, ethyl) is predicted to reduce inhibitory activity, suggesting that hydrophobic interactions play a significant role in binding.
-
Aromatic Substituents: The introduction of aromatic rings (e.g., phenyl) is expected to significantly increase potency. The addition of electron-withdrawing groups to the aromatic ring (e.g., 4-nitrophenyl) is predicted to further enhance inhibitory activity, as seen with potent carboxylesterase inhibitors like bis(4-nitrophenyl)phosphate (BNPP).[1]
Experimental Protocols
Protocol 1: In Vitro Inhibition of Human Carboxylesterase 1 (CES1)
Objective: To determine the 50% inhibitory concentration (IC50) of TBPT and its analogs against human CES1.
Materials:
-
Recombinant human CES1 (commercially available)
-
p-Nitrophenyl acetate (pNPA) as substrate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
TBPT and analog stock solutions (in DMSO)
-
96-well microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a working solution of human CES1 in Tris-HCl buffer. The final concentration should be determined empirically to yield a linear reaction rate over 10-15 minutes.
-
Prepare a stock solution of pNPA in a suitable organic solvent (e.g., acetonitrile) and then dilute it in Tris-HCl buffer to the final working concentration (typically 200-500 µM).
-
-
Inhibitor Preparation:
-
Prepare a series of dilutions of TBPT and its analogs in DMSO. Further dilute these in Tris-HCl buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of the diluted inhibitor solution. Include a control with buffer and DMSO only.
-
Add 50 µL of the CES1 enzyme solution to each well and pre-incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 100 µL of the pNPA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader. The product, p-nitrophenol, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Visualizations
Carboxylesterase Inhibition and its Potential Cellular Impact
Carboxylesterases are not only involved in xenobiotic metabolism but also play roles in endogenous lipid metabolism and have been implicated in cellular signaling. For instance, overexpression of CES1 has been shown to exert an antiproliferative effect in liver cancer cells through the PKD1/PKCμ signaling pathway.[4] Inhibition of CES1 by compounds like TBPT could therefore have downstream effects on cell growth and proliferation.
Caption: Workflow for a typical SAR study of TBPT analogs.
Caption: Covalent inhibition of carboxylesterase by TBPT.
Caption: Potential impact of CES1 inhibition on cell signaling.
References
- 1. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of organophosphate esters on carboxylesterase activity of rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Regulatory Role of Human-Carboxylesterase-1 Glycosylation in Liver Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: O,O,O-Tributyl Phosphorothioate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of O,O,O-Tributyl phosphorothioate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the sulfurization of tributyl phosphite.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive sulfurizing agent. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Impure tributyl phosphite. | 1. Use a freshly opened or properly stored sulfurizing agent. Consider alternative sulfurizing agents with higher reactivity. 2. Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or ³¹P NMR. 3. Extend the reaction time. Monitor the disappearance of the tributyl phosphite starting material. 4. Purify the tributyl phosphite by distillation before use. |
| Presence of Tributyl Phosphate Side Product | 1. Incomplete sulfurization. 2. Oxidation of tributyl phosphite by air or other oxidants. 3. Hydrolysis of the phosphorothioate product followed by oxidation. | 1. Increase the molar equivalent of the sulfurizing agent. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. 3. Ensure anhydrous reaction conditions. |
| Formation of Insoluble Byproducts | 1. Polymerization of sulfur. 2. Side reactions involving impurities. | 1. Use a sulfur-transfer reagent instead of elemental sulfur. If using elemental sulfur, ensure it is finely powdered and add it portion-wise. 2. Use purified starting materials and solvents. |
| Difficult Purification | 1. Similar polarity of the product and unreacted tributyl phosphite. 2. Presence of multiple side products. | 1. Utilize column chromatography with a carefully selected solvent system to improve separation. 2. Optimize reaction conditions to minimize side product formation. Consider a preliminary work-up to remove major impurities before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the direct sulfurization of tributyl phosphite. This involves the reaction of tributyl phosphite, a P(III) compound, with a sulfurizing agent to yield the desired this compound, a P(V) compound.
Q2: Which sulfurizing agents can be used for this synthesis?
A2: While elemental sulfur can be used, other more reactive and soluble sulfur-transfer reagents are often employed to improve reaction efficiency and minimize side reactions. Examples from related chemistries include phenylacetyl disulfide (PADS) and 3-amino-1,2,4-dithiazole-5-thione (ADTT).
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. In ³¹P NMR, the disappearance of the tributyl phosphite peak and the appearance of the this compound peak at a different chemical shift indicate reaction progression.
Q4: What are the key parameters to control for improving the yield?
A4: Key parameters include the purity of the starting materials (tributyl phosphite and sulfurizing agent), the reaction temperature, the reaction time, and the stoichiometry of the reactants. Performing the reaction under an inert atmosphere can also prevent the formation of the tributyl phosphate byproduct.
Q5: What is a common side product in this synthesis, and how can I minimize its formation?
A5: A common side product is tributyl phosphate, where an oxygen atom is bonded to the phosphorus instead of a sulfur atom. This can be minimized by ensuring complete sulfurization through the use of a sufficient amount of a reactive sulfurizing agent and by carrying out the reaction under an inert atmosphere to prevent oxidation.
Experimental Protocols
Synthesis of this compound via Sulfurization of Tributyl Phosphite
This protocol is a general guideline based on established principles of organophosphorus chemistry. Optimization may be required for specific laboratory conditions.
Materials:
-
Tributyl phosphite
-
Elemental sulfur (or an alternative sulfurizing agent)
-
Anhydrous toluene (or another suitable solvent)
Procedure:
-
To a solution of tributyl phosphite (1 equivalent) in anhydrous toluene under an inert atmosphere (nitrogen or argon), add a stoichiometric amount of finely powdered elemental sulfur (1 equivalent).
-
Heat the reaction mixture to a specified temperature (e.g., 80-110°C) and stir for a designated time (e.g., 2-6 hours).
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy until the tributyl phosphite is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Competing reactions in the synthesis of this compound.
"O,O,O-Tributyl phosphorothioate" purification challenges and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of O,O,O-Tributyl Phosphorothioate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
The most prevalent impurities typically arise from the synthesis process. These can include:
-
O,O,O-Tributyl Phosphate: This is often the primary impurity, resulting from incomplete sulfurization of the tributyl phosphite starting material or oxidation of the final product.
-
Unreacted Starting Materials: Residual tributyl phosphite and elemental sulfur may be present.
-
Hydrolysis Products: The phosphorothioate ester can undergo hydrolysis to produce dibutyl hydrogen phosphorothioate and butanol, particularly if exposed to moisture or acidic/basic conditions.
-
Other Sulfur-Containing Byproducts: Depending on the specific sulfurization reagent used, other sulfur-containing impurities may be formed.
Q2: My final product appears oily and has a strong odor. Is this normal?
Pure this compound is a colorless to pale yellow liquid. A strong, unpleasant odor can indicate the presence of residual mercaptans or other sulfur-containing impurities. An oily appearance is expected, but any significant color deviation or the presence of particulate matter suggests impurities.
Q3: Can I use water to wash my crude product?
It is generally not recommended to wash this compound with water, as this can lead to hydrolysis of the ester. If an aqueous wash is necessary to remove water-soluble impurities, it should be performed quickly with cold, deionized water, followed by immediate and thorough drying of the organic phase.
Troubleshooting Guides
Low Purity After Synthesis
Problem: The purity of the synthesized this compound is significantly lower than expected, as determined by GC-MS or NMR analysis.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Sulfurization | Increase the reaction time or temperature for the sulfurization step. Ensure a stoichiometric excess of the sulfurizing agent is used. |
| Suboptimal Reaction Conditions | Verify the reaction temperature, solvent, and catalyst (if applicable) are optimal for the chosen synthetic route. |
| Poor Quality Starting Materials | Use freshly distilled tributyl phosphite and high-purity sulfur or another sulfurizing agent. |
Difficulty in Removing O,O,O-Tributyl Phosphate
Problem: The primary impurity, O,O,O-Tributyl Phosphate, is difficult to separate from the desired product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Similar Physical Properties | The boiling points and polarities of the phosphorothioate and its corresponding phosphate are very similar, making separation by distillation or standard chromatography challenging. |
| Co-elution in Chromatography | The two compounds may co-elute in certain chromatographic systems. |
| Inefficient Distillation | A standard distillation setup may not have enough theoretical plates to effectively separate the two compounds. |
Experimental Protocols
Purification by Vacuum Distillation
This method is suitable for removing non-volatile impurities and can be effective if there is a sufficient difference in boiling points between the product and major impurities.
Protocol:
-
Assemble a fractional vacuum distillation apparatus.
-
Dry the crude this compound over anhydrous magnesium sulfate, and then filter.
-
Transfer the dried crude product to the distillation flask.
-
Slowly reduce the pressure to the desired vacuum (e.g., 1-5 mmHg).
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.
Expected Purity & Yield:
| Purification Method | Expected Purity | Expected Yield | Notes |
| Vacuum Distillation | >95% | 60-80% | Effective for removing non-volatile impurities. Separation from O,O,O-tributyl phosphate may be incomplete. |
Purification by Column Chromatography
Column chromatography can provide higher purity by separating compounds based on their polarity.
Protocol:
-
Select a suitable stationary phase (e.g., silica gel) and solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Pack the chromatography column with the chosen stationary phase.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the solvent system, starting with a low polarity and gradually increasing it.
-
Collect fractions and analyze them by TLC or GC-MS to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Expected Purity & Yield:
| Purification Method | Expected Purity | Expected Yield | Notes |
| Column Chromatography | >98% | 50-70% | Can effectively separate the target compound from its phosphate analog with an optimized solvent system. |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
"O,O,O-Tributyl phosphorothioate" stability issues in experimental assays
Welcome to the technical support center for O,O,O-Tributyl phosphorothioate (TNBP). This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of TNBP in experimental assays.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with TNBP.
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
Possible Cause: Degradation of TNBP in your stock solution or in the culture medium. TNBP is susceptible to hydrolysis, which can be influenced by pH, temperature, and enzymatic activity.[1][2]
Troubleshooting Steps:
-
Assess Stock Solution Purity:
-
Optimize Storage Conditions:
-
Control Experimental Conditions:
-
Question: What are the pH and temperature of your assay?
-
Recommendation: Be aware that hydrolysis rates can increase with temperature and at non-neutral pH.[2][6] If possible, run assays at a controlled, lower temperature and neutral pH. For longer experiments, consider replenishing the TNBP at set intervals.
-
Issue 2: Higher than expected toxicity or off-target effects observed.
Possible Cause: Conversion of TNBP to more potent toxic metabolites. The primary degradation pathway involves hydrolysis to dibutyl and monobutyl phosphate, which can have different biological activities.[7]
Troubleshooting Steps:
-
Minimize Degradation During Experiment:
-
Question: How long is the incubation period of your experiment?
-
Recommendation: For long-term studies, perform a time-course experiment to assess TNBP stability under your specific assay conditions. This will help you determine a window where the parent compound is stable.
-
-
Characterize Metabolites:
-
Question: Are you able to analyze the culture medium or assay buffer for metabolites?
-
Recommendation: Use techniques like LC-MS to identify and quantify the presence of TNBP degradation products.[8] This can help correlate the observed effects with the presence of specific metabolites.
-
-
Review Literature on Metabolite Activity:
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound (TNBP) in experimental settings?
A1: The stability of TNBP, like many organophosphorus compounds, is primarily affected by:
-
Temperature: Higher temperatures accelerate the rate of hydrolysis and degradation.[1][2] Storing solutions at low temperatures (-20°C or below) is crucial.[5]
-
pH: TNBP is susceptible to both acid and base-catalyzed hydrolysis.[6] Maintaining a neutral pH is generally recommended for maximizing stability in aqueous solutions.
-
Solvent: The choice of solvent is critical. For stock solutions, non-polar organic solvents are preferred over aqueous solutions or protic solvents like methanol, which can participate in hydrolysis.[5] Some studies have shown that solvents like acetone and hexane can offer better stability for certain organophosphorus pesticides compared to ethyl acetate.[5]
-
Enzymatic Activity: In biological assays, enzymes such as peroxidases and catalases present in cell lysates or serum-containing media can contribute to the degradation of organophosphates.[1][11]
-
Presence of Metal Ions: Certain metal ions can catalyze the degradation of organophosphorus compounds.[11][12]
Q2: How should I prepare and store stock solutions of TNBP to ensure maximum stability?
A2: To ensure the stability of your TNBP stock solutions, follow these guidelines:
-
Solvent Selection: Dissolve TNBP in an anhydrous, non-polar organic solvent such as diethyl ether.[3]
-
Concentration: Prepare a concentrated stock solution to minimize the volume of organic solvent added to your aqueous experimental setup.
-
Storage Temperature: Store stock solutions at -20°C or ideally at -80°C for long-term storage.[5]
-
Aliquoting: Dispense the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and contamination.
-
Inert Atmosphere: For highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q3: What are the main degradation products of TNBP, and are they biologically active?
A3: The primary degradation pathway for TNBP is hydrolysis, which cleaves the butyl groups. This results in the formation of dibutyl phosphate (DBP) and monobutyl phosphate (MBP), and eventually phosphoric acid.[6][7] These degradation products have different chemical properties and may exhibit their own biological activities, which could confound experimental results. Some organophosphate metabolites can be more potent inhibitors of acetylcholinesterase or have other off-target effects.[10]
Q4: Which analytical techniques are suitable for assessing the purity and degradation of TNBP in my samples?
A4: Several analytical methods can be used to assess the purity and monitor the degradation of TNBP:
-
Gas Chromatography (GC): GC, especially when equipped with a flame photometric detector (FPD) or a mass spectrometer (MS), is a robust method for analyzing TNBP.[3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV or MS detection is also a common and effective technique for separating TNBP from its more polar degradation products.[4][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying and quantifying both the parent compound and its metabolites in complex biological matrices.[8]
Data and Protocols
Table 1: Factors Influencing Organophosphate Stability
| Factor | Observation | Recommendations | Citation |
| Temperature | Degradation increases significantly with higher temperatures. Malathion showed over 70% loss in 90 days even at -20°C. | Store samples and stock solutions at -20°C or lower. Minimize time at room temperature. | [1][12] |
| Solvent | Stability is solvent-dependent. Some organophosphorus pesticides degrade quickly in ethyl acetate. | Use non-polar organic solvents like diethyl ether for stock solutions. Acetone or hexane may offer better stability. | [3][5] |
| pH | Hydrolysis is catalyzed by both acidic and basic conditions. | Maintain neutral pH in aqueous buffers and media whenever possible. | [6] |
| Sample State | Homogenized samples can show better stability than coarsely chopped ones, possibly due to enzyme distribution. | For tissue samples, homogenization is recommended for consistent storage. | [1] |
| Additives | Certain metal ions (e.g., Al³⁺, Fe³⁺) can either stabilize or catalytically degrade organophosphates. | Use high-purity water and reagents. Be aware of the composition of your media and buffers. | [11][12] |
Protocol: Preparation of a Stable TNBP Stock Solution
Materials:
-
This compound (TNBP) of high purity
-
Anhydrous diethyl ether (reagent grade)[3]
-
Glass vials with PTFE-lined screw caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation in a Fume Hood: All steps should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Weighing: Accurately weigh the desired amount of TNBP using an analytical balance.
-
Dissolution: Dissolve the weighed TNBP in a precise volume of anhydrous diethyl ether to achieve the desired stock concentration (e.g., 100 mM). Ensure complete dissolution by gentle vortexing.
-
Aliquoting: Immediately dispense the stock solution into small-volume, single-use glass vials. Fill the vials as much as possible to minimize the headspace.
-
Inert Gas Purge (Optional): For maximum stability, gently flush the headspace of each vial with an inert gas like nitrogen or argon before sealing.
-
Sealing and Labeling: Tightly seal the vials with PTFE-lined caps. Label each vial clearly with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage: Place the labeled vials in a freezer at -20°C or -80°C for long-term storage.
Visualizations
Diagrams
Caption: Recommended workflow for TNBP stock preparation and use.
Caption: Troubleshooting logic for unexpected TNBP assay results.
Caption: Simplified hydrolysis pathway of TNBP.
References
- 1. Effect of storage states on stability of three organophosphorus insecticide residues on cowpea samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal stability of organophosphorus pesticide triazophos and its relevance in the assessment of risk to the consumer of triazophos residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdc.gov [cdc.gov]
- 4. Analytical study of phosphorothioate analogues of oligodeoxynucleotides using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. THE CHEMISTRY OF TRIBUTYL PHOSPHATE: A REVIEW (Technical Report) | OSTI.GOV [osti.gov]
- 7. Treatment of tributyl phosphate by fenton oxidation: Optimization of parameter, degradation kinetics and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay, Purity, and Impurity Profile of Phosphorothioate Oligonucleotide Therapeutics by Ion Pair-HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicological properties of O,O,S-trialkyl phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. The stability of four organophosphorus insecticides in stored cucumber samples is affected by additives [agris.fao.org]
- 12. researchgate.net [researchgate.net]
"O,O,O-Tributyl phosphorothioate" overcoming solubility problems in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with O,O,O-Tributyl phosphorothioate (TBPT).
Physicochemical Properties
This compound is a hydrophobic compound, which is the primary reason for its poor solubility in aqueous solutions.[1] Its properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C12H27O3PS | [1][2] |
| Molecular Weight | 282.38 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Water Solubility | Insoluble | [1] |
| Organic Solvent Solubility | Soluble in most organic solvents | [1] |
| Related Isomer Water Solubility (S,S,S-Tributyl phosphorotrithioate) | 2.3 mg/L (at 20°C) | [3][4] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues related to TBPT solubility.
Q1: Why is my this compound not dissolving in my aqueous buffer?
A: this compound is a lipophilic ("fat-loving") molecule with a chemical structure that makes it inherently insoluble in water and aqueous buffers.[1] To work with it in most biological experiments, which are water-based, you must use specific formulation strategies to dissolve it.
Q2: What is the recommended method for preparing a high-concentration stock solution of TBPT?
A: The best practice is to first dissolve the TBPT in a water-miscible organic solvent.[5][6] This creates a concentrated stock solution that can then be diluted into your aqueous experimental medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are commonly used as co-solvents due to their ability to dissolve poorly soluble compounds and their miscibility with water.[6]
-
Procedure:
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Weigh the required amount of TBPT.
-
Add a small volume of the chosen organic solvent (e.g., DMSO).
-
Vortex or sonicate until the TBPT is completely dissolved.
-
Store the stock solution appropriately, protected from light and moisture.
-
Q3: My TBPT precipitated when I diluted the organic stock solution into my aqueous medium. How can I prevent this?
A: This is a common problem known as "fall-out" or precipitation. It occurs when the concentration of the organic solvent is no longer high enough to keep the hydrophobic compound dissolved in the now predominantly aqueous solution. Below is a troubleshooting workflow and several strategies to address this.
Q4: What are the different formulation strategies I can use to improve TBPT solubility in my working solution?
A: Several methods can enhance the solubility of hydrophobic compounds like TBPT. The choice depends on the experimental requirements, such as the required concentration and the tolerance of the biological system to excipients.
| Strategy | Mechanism of Action | Advantages | Considerations & Potential Disadvantages |
| Co-solvency | Increasing the polarity of the bulk solvent by adding a water-miscible organic solvent.[6][7] | Simple and widely used. | The co-solvent may have its own biological or toxic effects. The final concentration must be kept low (typically <1%). |
| Surfactants (Micelles) | Surfactants form micelles in water, which have a hydrophobic core that can encapsulate TBPT, and a hydrophilic shell that allows them to be dispersed in the aqueous solution.[5] | Can significantly increase solubility. | Surfactants can be toxic to cells at higher concentrations and may interfere with some assays. |
| Cyclodextrin Complexation | Cyclodextrins are molecules with a hydrophilic exterior and a hydrophobic interior cavity. They form inclusion complexes with TBPT, effectively "hiding" the hydrophobic part from the water.[5][8] | Generally low toxicity; widely used in drug formulation. | Can be expensive; complex formation is an equilibrium process, and the amount of cyclodextrin needed can be substantial.[9] |
| Lipid-Based Formulations | Lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can dissolve the compound in a lipid matrix, which then forms a fine emulsion upon contact with aqueous fluids.[9][10] | Mimics natural lipid absorption pathways; can enhance bioavailability.[5] | Complex formulations; may not be suitable for all in vitro applications. |
| Particle Size Reduction | Techniques like micronization or nanosizing increase the surface area-to-volume ratio of the compound, which can improve its dissolution rate according to the Noyes-Whitney equation.[5][9][10] | Increases dissolution rate without adding excipients. | Requires specialized equipment (e.g., homogenizers, sonicators). Can lead to particle agglomeration, requiring stabilizers.[11] |
Experimental Protocols
Protocol 1: Preparation of a TBPT Stock Solution using DMSO
-
Objective: To prepare a 100 mM stock solution of TBPT (MW: 282.38 g/mol ) in DMSO.
-
Materials:
-
This compound (TBPT)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated balance and vortex mixer
-
-
Procedure:
-
Weigh out 28.24 mg of TBPT and place it in a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex at maximum speed until the TBPT is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Solubilization in Aqueous Media using Cyclodextrin Complexation
-
Objective: To prepare a 1 mM working solution of TBPT using Hydroxypropyl-beta-cyclodextrin (HP-β-CD).
-
Materials:
-
100 mM TBPT in DMSO (from Protocol 1)
-
Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer and incubator/shaker
-
-
Procedure:
-
Prepare a 100 mM solution of HP-β-CD in your aqueous buffer. For example, dissolve ~139.6 mg of HP-β-CD (assuming MW ~1396 g/mol ) in 1 mL of buffer.
-
Warm the HP-β-CD solution to 37-40°C to aid in complexation.
-
While vortexing the HP-β-CD solution, slowly add 10 µL of the 100 mM TBPT stock solution (from Protocol 1) to 990 µL of the HP-β-CD solution. This creates a 100:1 molar ratio of cyclodextrin to TBPT, which is often a good starting point.
-
Incubate the mixture for 1-2 hours at room temperature or 37°C with continuous shaking to allow for efficient complex formation.
-
The resulting solution should be a clear 1 mM working solution of the TBPT:HP-β-CD complex. This can be further diluted as needed.
-
Relevant Biological Pathway: Cholinergic Signaling
Organophosphate compounds are often studied for their effects as cholinesterase inhibitors.[3] While direct pathway involvement for O,O,O-TBPT is not as extensively documented as its isomer S,S,S-Tributyl phosphorotrithioate, the cholinergic synapse is a primary system of interest for this class of molecules.[12] Inhibition of acetylcholinesterase (AChE) leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, causing overstimulation of cholinergic receptors.
References
- 1. Cas 78-47-7,this compound | lookchem [lookchem.com]
- 2. nama-group.com [nama-group.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Table 4-2, Physical and Chemical Properties of Tribufos - Toxicological Profile for S,S,S-Tributyl Phosphorotrithioate (Tribufos) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Toxicological properties of O,O,S-trialkyl phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: O,O,O-Tributyl phosphorothioate (TNBP) Interference
Welcome to the technical support center for addressing analytical measurement interference caused by O,O,O-Tributyl phosphorothioate (TNBP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to TNBP contamination in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TNBP) and why is it a concern in our lab?
A1: this compound (TNBP) is an organophosphorus compound. While not as commonly discussed as other plasticizers, it can be present as an impurity or degradation product in various laboratory consumables and reagents. Its presence is a concern because it can interfere with sensitive analytical measurements, leading to inaccurate results.
Q2: What are the common sources of TNBP contamination in a laboratory setting?
A2: TNBP contamination can originate from several sources, including:
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Plastic Consumables: Leaching from plasticware such as pipette tips, microcentrifuge tubes, and solvent bottles is a primary source of contamination.
-
Solvents and Reagents: Impurities in solvents or reagents, especially those that have been stored for extended periods in plastic containers.
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Cross-Contamination: Carryover from previous analyses in chromatographic systems if cleaning procedures are inadequate.
-
Environmental Exposure: While less common, TNBP can be present in the lab environment and can adsorb onto surfaces.
Q3: What types of analytical techniques are most susceptible to TNBP interference?
A3: Analytical techniques that are highly sensitive and rely on the detection of trace amounts of analytes are most susceptible. These include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): TNBP can cause ion suppression or enhancement, leading to inaccurate quantification. It can also appear as a "ghost peak" in the chromatogram.
-
Gas Chromatography (GC): TNBP can adsorb to active sites in the GC system, leading to peak tailing and reduced analyte response.
-
High-Performance Liquid Chromatography (HPLC) with UV or other detectors: TNBP can manifest as ghost peaks, interfering with the detection and integration of analyte peaks.
Q4: How can I confirm if TNBP is the cause of the interference I am observing?
A4: Identifying TNBP as the specific interferent requires a systematic approach. You can perform a blank injection (injecting only the mobile phase or solvent) to see if the ghost peak is present. If it is, you can then analyze the blank using a mass spectrometer to identify the mass-to-charge ratio (m/z) of the interfering compound. The protonated molecule of TNBP ([M+H]+) would have an m/z of 267. Further confirmation can be achieved by comparing the fragmentation pattern with known spectra of TNBP.
Troubleshooting Guides
Issue 1: Unexplained "Ghost Peaks" in HPLC/LC-MS Chromatograms
Symptoms:
-
Appearance of unexpected peaks in blank runs.
-
Peaks that are present in some, but not all, sample runs.
-
Broad or tailing peaks that do not correspond to any known analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of ghost peaks.
Detailed Steps:
-
Blank Injection: Run a blank gradient with your mobile phase. If the ghost peak is present, the contamination is likely from your solvent, tubing, or detector.
-
Solvent Check: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and water from a reliable source. Use glass containers to prepare and store the mobile phase.
-
Plasticware Check: If the ghost peak persists, suspect leaching from plastic consumables. Try using pipette tips and vials from a different manufacturer or lot. Consider using glass alternatives where possible.
-
Carryover Check: If the ghost peak appears after injecting a concentrated sample, it may be due to carryover. Implement a rigorous needle and injection port wash protocol between runs.
Issue 2: Poor Analyte Response and Signal Suppression in LC-MS
Symptoms:
-
Lower than expected peak areas for your analyte of interest.
-
Inconsistent analyte response across a sample set.
-
Reduced signal-to-noise ratio.
Logical Relationship for Signal Suppression:
Technical Support Center: Optimizing Derivatization of O,O,O-Tributyl Phosphorothioate for GC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the derivatization of O,O,O-Tributyl phosphorothioate prior to gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: While this compound itself is somewhat volatile, its analysis can be challenging due to potential thermal instability and interactions with the GC column. More importantly, its potential hydrolysis products, such as dibutyl hydrogen phosphorothioate, are polar and non-volatile. Derivatization is a chemical modification process that converts these polar analytes into more volatile and thermally stable derivatives, making them suitable for GC analysis.[1][2][3][4][5] This process can also improve peak shape, reduce adsorption in the GC system, and enhance detector response.[5]
Q2: What are the common derivatization strategies for this compound and its metabolites?
A2: Direct derivatization of this compound is not common as it lacks active hydrogens. The primary strategy involves an initial hydrolysis step to form acidic metabolites, which are then derivatized. The most common derivatization techniques for the resulting acidic organophosphates are:
-
Alkylation (specifically Methylation): This is a robust method where an alkyl group is added to an active hydrogen, such as in a hydroxyl or thiol group.[1][2][3][4][5] Reagents like trimethylanilinium hydroxide (TMAH), often known by the trade name Methelute™, can be used for on-column methylation, which is rapid and can increase sensitivity.[6]
-
Silylation: This involves replacing active hydrogens with a trimethylsilyl (TMS) group. It is a widely used technique for a variety of polar compounds.[7]
-
Acylation: This method introduces an acyl group to compounds containing active hydrogens, forming esters, thioesters, or amides.[1][3][4]
Q3: What are the key parameters to optimize for a successful derivatization reaction?
A3: Several factors can influence the efficiency and reproducibility of your derivatization reaction. Key parameters to optimize include:
-
Reaction Temperature: The optimal temperature can vary significantly depending on the derivatizing reagent and the analyte. It's crucial to find a balance that ensures a complete reaction without causing degradation of the analyte or derivative.
-
Reaction Time: Incomplete reactions are a common source of error. The reaction time should be sufficient to allow for the complete conversion of the analyte to its derivative.
-
Reagent Concentration: The derivatizing agent should be in molar excess to drive the reaction to completion.
-
Solvent/Matrix Effects: The choice of solvent can impact reaction efficiency. The presence of water can often hinder derivatization reactions, particularly silylation.[5]
-
pH: For reactions involving acidic or basic species, the pH of the reaction mixture can be critical.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Product Peak | 1. Incomplete derivatization. 2. Degradation of the analyte or derivative. 3. Incorrect GC conditions. 4. Active sites in the GC inlet or column. | 1. Increase reaction time and/or temperature. Increase the molar excess of the derivatizing reagent. 2. Lower the reaction temperature. Check the thermal stability of your derivative. 3. Verify GC inlet and oven temperatures are appropriate for the derivative. 4. Use a deactivated inlet liner and a high-quality, low-bleed GC column. |
| Multiple Peaks for a Single Analyte | 1. Incomplete derivatization leading to peaks for both the analyte and the derivative. 2. Formation of side products or isomers. 3. Degradation of the derivative in the GC inlet. | 1. Optimize reaction conditions (time, temperature, reagent concentration) to ensure complete reaction. 2. Adjust reaction conditions to minimize side reactions. Purify the sample before analysis if necessary. 3. Lower the injector temperature. Ensure the use of a deactivated liner. |
| Peak Tailing | 1. Adsorption of the analyte or derivative onto active sites in the GC system. 2. Co-elution with interfering compounds from the matrix. 3. The derivative is still too polar for the GC column. | 1. Use a deactivated inlet liner and a more inert GC column. Condition the column according to the manufacturer's instructions. 2. Improve sample cleanup procedures. 3. Consider a different derivatization reagent that yields a less polar derivative. |
| Poor Reproducibility | 1. Inconsistent reaction conditions (time, temperature). 2. Presence of varying amounts of water or other interfering substances in the samples. 3. Instability of the derivatizing reagent or the formed derivative. | 1. Use a heating block or oven for precise temperature control and a timer for consistent reaction times. 2. Ensure samples are dry before adding the derivatization reagent. Standardize sample preparation to minimize matrix variability. 3. Prepare fresh reagents as needed. Analyze derivatized samples as soon as possible. |
Quantitative Data Summary
The following tables provide examples of the type of quantitative data you should aim to collect during your method optimization. The data presented here are based on studies of similar organophosphorus compounds and are for illustrative purposes.
Table 1: Optimization of Derivatization Reaction Parameters (Hypothetical)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Reagent | TMAH in Methanol | BSTFA with 1% TMCS | Diazomethane in Ether | TMAH in Methanol |
| Temperature (°C) | 250 (on-column) | 70 | 25 | 250 (on-column) |
| Time (min) | Instantaneous | 60 | 15 | Instantaneous |
| Derivative Yield (%) | >98% | 95% | 90% | >98% |
| RSD (%) | < 5% | < 7% | < 10% | < 5% |
Table 2: Recovery of Hydrolyzed this compound from Spiked Samples (Hypothetical)
| Matrix | Spiking Level (ng/mL) | Number of Replicates | Average Recovery (%) | RSD (%) |
| Water | 10 | 5 | 98.2 | 4.5 |
| 100 | 5 | 99.1 | 3.2 | |
| Soil Extract | 10 | 5 | 92.5 | 8.7 |
| 100 | 5 | 95.3 | 6.1 | |
| Plasma Extract | 10 | 5 | 88.9 | 11.2 |
| 100 | 5 | 91.4 | 9.8 |
Experimental Protocols
Protocol 1: Hydrolysis and On-Column Methylation with TMAH for GC-MS Analysis
This protocol describes a hypothetical procedure for the analysis of this compound based on methods for related organophosphorus compounds.[6]
1. Sample Preparation and Hydrolysis: a. To 1 mL of sample (e.g., in an aqueous matrix), add 100 µL of 1 M potassium hydroxide. b. Vortex the sample and incubate at 60°C for 30 minutes to facilitate hydrolysis to dibutyl hydrogen phosphorothioate. c. Cool the sample to room temperature and neutralize by adding approximately 100 µL of 1 M hydrochloric acid (verify pH with a pH strip). d. Extract the hydrolyzed analyte by adding 2 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 rpm for 5 minutes. e. Carefully transfer the upper ethyl acetate layer to a clean vial. f. Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 100 µL of a suitable solvent (e.g., methanol).
2. Derivatization and GC-MS Analysis: a. Transfer the reconstituted sample to a GC autosampler vial. b. Add an equal volume (100 µL) of 0.2 M trimethylanilinium hydroxide (TMAH) in methanol (Methelute™). c. Inject 1 µL of the mixture into the GC-MS system. The derivatization (methylation) occurs in the hot inlet. d. GC Conditions (Example):
- Inlet: Splitless mode, 250°C
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
- Oven Program: 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min
- Carrier Gas: Helium at a constant flow of 1 mL/min e. MS Conditions (Example):
- Ion Source: Electron Ionization (EI) at 70 eV
- Source Temperature: 230°C
- Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for target analytes.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for derivatization and GC analysis issues.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. gcms.cz [gcms.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
"O,O,O-Tributyl phosphorothioate" troubleshooting inconsistent biological activity
Welcome to the technical support center for O,O,O-Tributyl phosphorothioate (TBPS). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent biological activity observed during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve potential issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Compound Purity and Characterization
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Q1: How can I be sure that the purity of my this compound is sufficient for my experiments and how can impurities affect my results?
A1: The purity of your TBPS is critical for obtaining consistent and reliable data. Impurities from the synthesis process can lead to significant variability in biological activity. Common impurities in organophosphate synthesis can include starting materials, byproducts, or degradation products.
Troubleshooting Steps:
-
Verify Purity: Always obtain a Certificate of Analysis (CoA) from your supplier. For sensitive applications, consider independent purity analysis.
-
Analytical Methods: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are effective methods for assessing the purity of organophosphate compounds.[1][2][3]
-
Impact of Impurities: Impurities may have their own biological activities, act as antagonists or synergists, or affect the stability and solubility of the primary compound. For example, residual starting materials from synthesis could compete for the same biological targets.
Table 1: Recommended Analytical Techniques for Purity Assessment
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| Technique | Purpose | Information Provided |
| HPLC | Quantify purity and detect non-volatile impurities. | Purity percentage, presence of related substances. |
| LC-MS | Identify impurities and degradation products. | Molecular weight of impurities for identification. |
| NMR | Confirm the chemical structure of the compound. | Structural confirmation and detection of structural isomers. |
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Q2: My TBPS is a mixture of stereoisomers. Could this contribute to inconsistent activity?
A2: Yes, the phosphorus center in this compound is chiral, meaning it exists as a mixture of Rp and Sp stereoisomers. These isomers can have different biological activities and metabolic stabilities.[4] Inconsistent ratios of these stereoisomers between batches can lead to variability in experimental outcomes.
Troubleshooting Steps:
-
Batch-to-Batch Consistency: If possible, use the same batch of TBPS for a complete set of experiments. When switching batches, a bridging study to compare the activity of the old and new batches is recommended.
-
Stereo-specific Synthesis: For highly sensitive applications, consider obtaining stereochemically pure isomers if they are commercially available or can be synthesized.[5][6]
-
2. Stability, Storage, and Handling
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Q3: How should I store my this compound and its solutions to prevent degradation?
A3: Organophosphates can be susceptible to hydrolysis and oxidation, which can alter their biological activity. Proper storage is crucial to maintain the integrity of the compound.
Troubleshooting Steps:
-
Solid Compound: Store solid TBPS in a tightly sealed container in a cool, dark, and dry place. A desiccator can help to minimize exposure to moisture.
-
Stock Solutions: Prepare stock solutions in anhydrous solvents like DMSO or ethanol. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
-
Aqueous Solutions: Avoid prolonged storage of TBPS in aqueous solutions, as it may be prone to hydrolysis.[7][8] Prepare fresh working solutions in your experimental buffer immediately before use. The rate of hydrolysis can be influenced by pH and temperature.[8]
-
-
Q4: I've noticed a decrease in the activity of my TBPS working solution over the course of an experiment. What could be the cause?
A4: A decline in activity over time in aqueous media can be due to several factors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Potential Causes and Solutions:
-
Hydrolysis: The phosphorothioate bond can hydrolyze in aqueous solutions. Prepare fresh solutions for each experiment.
-
Adsorption: The compound may adsorb to plasticware. Consider using low-adhesion microplates and tubes.
-
Cellular Metabolism: Cells can metabolize TBPS over time, leading to a decrease in the active concentration.[9] Time-course experiments can help to determine the optimal treatment duration.
-
3. Experimental Design and Protocols
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Q5: What are some key experimental parameters that could influence the biological activity of this compound?
A5: Several factors in your experimental setup can affect the observed activity of TBPS.
Table 2: Critical Experimental Parameters and Their Potential Impact
| Parameter | Potential Impact on TBPS Activity | Recommendations |
| Cell Density | High cell densities can lead to increased metabolism of the compound, reducing its effective concentration. | Standardize cell seeding densities across all experiments. |
| Serum Concentration | TBPS may bind to serum proteins, reducing its bioavailability. | Maintain a consistent serum concentration in your culture medium. Consider performing experiments in serum-free media if appropriate for your cell type. |
| Solvent Concentration | The final concentration of the solvent (e.g., DMSO) can have its own biological effects. | Ensure the final solvent concentration is consistent across all treatment groups and is below the tolerance level of your cells. |
| Incubation Time | The duration of exposure to TBPS will influence the observed biological effect. | Perform time-course experiments to determine the optimal incubation time for your desired endpoint. |
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Q6: Can you provide a general protocol for treating cultured cells with this compound?
A6: The following is a generalized protocol that should be optimized for your specific cell line and experimental endpoint.
Experimental Protocol: In Vitro Cell Treatment
-
Cell Seeding: Seed cells in appropriate culture plates at a predetermined density and allow them to adhere overnight.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of the TBPS stock solution in your cell culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of TBPS. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the predetermined duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform your desired biological assay to assess the effects of TBPS.
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4. Biological Mechanisms and Cellular Responses
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Q7: What is the expected mechanism of action for this compound, and how might this be related to inconsistent activity?
A7: As an organophosphate, the primary mechanism of action for TBPS is expected to be the inhibition of acetylcholinesterase (AChE).[10] This leads to an accumulation of acetylcholine and overstimulation of cholinergic receptors. However, organophosphates can have other off-target effects. Inconsistent activity could arise from differential expression of the target enzyme or variations in cellular uptake and metabolism.
Caption: Simplified signaling pathway of acetylcholinesterase inhibition.
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Q8: How does cellular uptake of this compound occur, and could this be a source of variability?
A8: While specific data for this compound is limited, phosphorothioate-modified oligonucleotides are known to enter cells through endocytosis, and potentially via thiol-mediated uptake.[11][12][13][14][15] The efficiency of uptake can vary significantly between different cell types and even between cells in different physiological states.
Factors Influencing Cellular Uptake:
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Cell Type: Different cell lines have varying capacities for endocytosis.
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Cell Cycle: The stage of the cell cycle can influence membrane trafficking and uptake processes.
-
Membrane Composition: The lipid and protein composition of the cell membrane can affect the interaction with and transport of TBPS.
Troubleshooting Cellular Uptake Issues:
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Use of Control Compounds: Include a positive control compound with a known mechanism of uptake to validate your experimental system.
-
Cell Line Characterization: Ensure your cell line is well-characterized and free from contamination. Use cells at a consistent passage number, as characteristics can change over time in culture.
-
References
- 1. Assay, Purity, and Impurity Profile of Phosphorothioate Oligonucleotide Therapeutics by Ion Pair-HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 6. Stereo-Controlled Liquid Phase Synthesis of Phosphorothioate Oligonucleotides on a Soluble Support – ACSGCIPR [acsgcipr.org]
- 7. Thermodynamic Origin of the Increased Rate of Hydrolysis of Phosphate and Phosphorothioate Esters in DMSO/Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cellular uptake and subcellular distribution of phosphorothioate oligonucleotides into cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular uptake of oligodeoxynucleotide phosphorothioates and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding, uptake, and intracellular trafficking of phosphorothioate-modified oligodeoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 15. Oligonucleotide Phosphorothioates Enter Cells by Thiol-Mediated Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of O,O,O-Tributyl Phosphorothioate Degradation Products
Welcome to our technical support center for the analysis and identification of O,O,O-Tributyl phosphorothioate degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
Based on the analysis of related compounds such as S,S,S-Tributyl phosphorotrithioate and Tributyl phosphate, the primary degradation of this compound is expected to occur through the sequential hydrolysis of the butoxy groups. This leads to the formation of O,O-Dibutyl phosphorothioate and O-Monobutyl phosphorothioate. Further degradation could lead to inorganic thiophosphate. Additionally, oxidation of the sulfur atom can result in the formation of O,O,O-Tributyl phosphate, which can then undergo its own degradation pathway to form Dibutyl phosphate (DBP) and Monobutyl phosphate (MBP).[1]
Q2: What are the most common analytical techniques for identifying these degradation products?
The most common and effective analytical techniques for the identification and quantification of this compound and its degradation products are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3] Ion-pairing reversed-phase HPLC can also be utilized, particularly for separating the more polar degradation products.[2]
Q3: How can I distinguish between the different butyl phosphate and phosphorothioate species in my analysis?
Mass spectrometry is the key technique for distinguishing between these degradation products. Each compound will have a unique mass-to-charge ratio (m/z) that allows for its identification. The table below summarizes the expected molecular weights and suggested m/z values to monitor. Chromatographic separation is also crucial, as isomers may have the same mass but different retention times.
Q4: Are there any specific sample preparation considerations for analyzing this compound degradation in biological matrices?
Yes, for biological samples such as plasma, urine, or tissue homogenates, sample preparation is critical to remove interfering substances. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For tissue samples, a protein precipitation step followed by extraction is often necessary.
Troubleshooting Guides
Issue 1: Poor chromatographic peak shape (e.g., tailing, broadening) for degradation products.
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Possible Cause 1: Secondary interactions with the column.
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Solution: The phosphate and phosphorothioate moieties can interact with active sites on the silica-based columns. Try using a column with end-capping or a polymer-based column. For LC, consider adding a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase.
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Possible Cause 2: Inappropriate mobile phase pH (for LC).
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Solution: The ionization state of the acidic degradation products is pH-dependent. Adjust the mobile phase pH to ensure consistent ionization. A lower pH will typically protonate the analytes, which can sometimes improve peak shape.
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Possible Cause 3: Co-elution of isomers.
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Solution: Optimize the chromatographic gradient (for LC) or temperature program (for GC) to improve the separation of isomeric species.
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Issue 2: Low sensitivity or inability to detect expected degradation products.
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Possible Cause 1: Inefficient extraction from the sample matrix.
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Solution: Optimize your LLE or SPE protocol. Experiment with different solvents or sorbents to improve the recovery of the target analytes. Ensure the pH of the sample is optimized for the extraction of the acidic degradation products.
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Possible Cause 2: Degradation of analytes during sample preparation or analysis.
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Solution: Minimize the time between sample preparation and analysis. If using GC-MS, ensure the injection port temperature is not excessively high, as this can cause thermal degradation of the phosphorothioate compounds.
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Possible Cause 3: Suboptimal mass spectrometer settings.
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Solution: Ensure the mass spectrometer is tuned and calibrated. Optimize the ionization source parameters (e.g., spray voltage, gas flow for LC-MS; electron energy for GC-MS) for the target analytes. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for enhanced sensitivity.
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Issue 3: Matrix effects (ion suppression or enhancement) in LC-MS analysis.
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Possible Cause: Co-eluting matrix components interfering with the ionization of the target analytes.
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Solution 1: Improve sample cleanup. Use a more selective SPE sorbent or perform a multi-step cleanup procedure.
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Solution 2: Modify chromatographic conditions. Adjust the gradient to better separate the analytes from the interfering matrix components.
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Solution 3: Use an internal standard. A stable isotope-labeled internal standard is ideal for compensating for matrix effects. If unavailable, a structurally similar compound can be used.
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Data Presentation
Table 1: Key Degradation Products of this compound and their Mass Spectrometric Data.
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M-H]⁻ (m/z) for LC-MS |
| This compound | TBPS | C₁₂H₂₇O₃PS | 282.38 | 281.14 |
| O,O-Dibutyl phosphorothioate | DBPS | C₈H₁₉O₃PS | 226.27 | 225.08 |
| O-Monobutyl phosphorothioate | MBPS | C₄H₁₁O₃PS | 170.17 | 169.01 |
| O,O,O-Tributyl phosphate | TBP | C₁₂H₂₇O₄P | 266.31 | N/A |
| Dibutyl phosphate | DBP | C₈H₁₉O₄P | 210.20 | 209.09 |
| Monobutyl phosphate | MBP | C₄H₁₁O₄P | 154.10 | 153.03 |
Experimental Protocols
Protocol 1: Analysis of this compound Degradation Products by GC-MS
-
Sample Preparation (Derivatization):
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
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Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
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Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Protocol 2: Analysis of this compound Degradation Products by LC-MS/MS
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Sample Preparation:
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For aqueous samples, dilute with the initial mobile phase.
-
For biological fluids, perform a protein precipitation with acetonitrile (1:3 v/v), centrifuge, and inject the supernatant. For higher sensitivity, an SPE cleanup may be required.
-
-
LC-MS/MS Conditions:
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Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
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Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
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Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
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Injection Volume: 5 µL.
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Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
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Desolvation Temperature: 350°C.
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Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions should be optimized for each analyte.
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-
Mandatory Visualization
Caption: Proposed degradation pathway of this compound.
Caption: General experimental workflow for degradation product analysis.
References
- 1. Treatment of tributyl phosphate by fenton oxidation: Optimization of parameter, degradation kinetics and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
"O,O,O-Tributyl phosphorothioate" minimizing side reactions in synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during the synthesis of O,O,O-Tributyl phosphorothioate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct synthesis method is the reaction of thiophosphoryl chloride (PSCl₃) with n-butanol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.
Q2: What are the most common side reactions to be aware of during the synthesis of this compound?
A2: The primary side reactions include:
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Incomplete substitution: This leads to the formation of chlorinated impurities such as O,O-Dibutyl phosphorochloridothioate and O-Butyl phosphorodichloridothioate.
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Hydrolysis: Thiophosphoryl chloride is highly reactive with water. Any moisture in the reactants or solvent will lead to its decomposition, forming various phosphoric and thioic acids.
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Oxidation: The phosphorothioate product can be oxidized to its phosphate analog, O,O,O-Tributyl phosphate, especially at elevated temperatures or in the presence of oxidizing agents.
Q3: Why is the use of a base important in this synthesis?
A3: The reaction of thiophosphoryl chloride with butanol produces three equivalents of HCl. The base, typically a tertiary amine like triethylamine or pyridine, scavenges this HCl. This prevents acid-catalyzed side reactions and drives the equilibrium towards the formation of the desired product.
Q4: What are the key parameters to control for a successful synthesis?
A4: To maximize yield and purity, it is crucial to control the following parameters:
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Anhydrous conditions: All glassware, solvents, and reactants must be thoroughly dried to prevent hydrolysis of the thiophosphoryl chloride.
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Temperature: The reaction is exothermic. Maintaining a low temperature, especially during the addition of thiophosphoryl chloride, is critical to prevent side reactions.
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Stoichiometry: Precise control of the molar ratios of reactants is essential for complete substitution and to minimize unreacted starting materials.
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Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents oxidation of the product.
Q5: How can I purify the final this compound product?
A5: Purification is typically achieved through vacuum distillation. Before distillation, the reaction mixture is usually washed with water to remove the salt byproduct (e.g., triethylammonium chloride) and any water-soluble impurities. Anhydrous drying of the organic phase is a critical step before distillation to prevent hydrolysis at high temperatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Hydrolysis of thiophosphoryl chloride. 3. Loss of product during workup. | 1. Ensure stoichiometric amounts of butanol and base are used. Increase reaction time or temperature slightly after the initial addition. 2. Use anhydrous solvents and reactants. Perform the reaction under a dry, inert atmosphere. 3. Ensure proper phase separation during washing steps. Avoid overly aggressive distillation conditions. |
| Presence of Chlorinated Impurities | Incomplete substitution of chloride on the thiophosphoryl chloride. | Use a slight excess of butanol and base. Ensure adequate reaction time and efficient mixing. |
| Product Contains O,O,O-Tributyl Phosphate | Oxidation of the phosphorothioate product. | Maintain an inert atmosphere throughout the reaction and purification. Avoid excessive temperatures during distillation. Use deoxygenated solvents. |
| Reaction Mixture is Acidic After Base Addition | Insufficient amount of base used. | Use at least a stoichiometric amount of base relative to the thiophosphoryl chloride. |
| Difficulty in Purifying the Product by Distillation | Presence of high-boiling impurities or decomposition during heating. | Ensure all acidic impurities are removed through washing before distillation. Use a high-vacuum system to lower the boiling point and minimize thermal stress on the product. |
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound with measures to minimize side reactions.
Materials:
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Thiophosphoryl chloride (PSCl₃)
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n-Butanol, anhydrous
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Triethylamine (Et₃N), anhydrous
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Diethyl ether, anhydrous
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Equipment:
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Three-neck round-bottom flask
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Dropping funnel
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Thermometer
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Magnetic stirrer
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Inert gas supply (Nitrogen or Argon)
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Ice bath
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Separatory funnel
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Rotary evaporator
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Vacuum distillation apparatus
Procedure:
-
Reaction Setup:
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Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inlet for inert gas.
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Place the flask in an ice bath.
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Under a positive pressure of inert gas, charge the flask with anhydrous n-butanol (3.3 equivalents) and anhydrous triethylamine (3.3 equivalents) dissolved in anhydrous diethyl ether.
-
-
Addition of Thiophosphoryl Chloride:
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Dissolve thiophosphoryl chloride (1 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Slowly add the thiophosphoryl chloride solution to the stirred butanol-triethylamine mixture over 1-2 hours, maintaining the internal temperature between 0 and 5 °C.
-
-
Reaction:
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure the reaction goes to completion.
-
-
Workup:
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Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.
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Combine the filtrate and the washings and transfer to a separatory funnel.
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Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
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Filter off the magnesium sulfate and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
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Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
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Data Presentation
Table 1: Reactant Stoichiometry and Typical Yields
| Reactant | Molar Ratio | Typical Yield (%) | Purity (%) |
| Thiophosphoryl chloride | 1.0 | 85-95 | >98 |
| n-Butanol | 3.3 | ||
| Triethylamine | 3.3 |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₇O₃PS |
| Molecular Weight | 282.38 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 115-118 °C at 1 mmHg |
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Technical Support Center: Enhancing Analyte Detection with S,S,S-Tributyl phosphorotrithioate (DEF)
Welcome to the technical support center for the application of S,S,S-Tributyl phosphorotrithioate (DEF), a potent esterase inhibitor, in analytical methods. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing DEF to improve the detection limits and stability of ester-containing analytes in biological matrices.
Troubleshooting Guides
Researchers may encounter several challenges when incorporating DEF into their analytical workflows. This section provides a systematic guide to troubleshoot common issues.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete esterase inhibition. | Increase the concentration of DEF. Ensure thorough mixing and adequate incubation time after adding DEF to the sample. Pre-treat collection tubes with DEF solution. |
| Analyte degradation prior to DEF addition. | Add DEF to the collection tubes before sample collection. Keep samples on ice during processing. | |
| Analyte adsorption to container surfaces. | Use low-binding microcentrifuge tubes. Consider the use of silanized glassware. | |
| DEF interference with extraction. | Optimize the extraction method. Test alternative extraction solvents or solid-phase extraction (SPE) cartridges. | |
| Poor Peak Shape in Chromatography | Co-elution of DEF or its metabolites with the analyte. | Modify the chromatographic gradient to improve separation. |
| High concentration of DEF overloading the column. | Reduce the concentration of DEF used, ensuring it is still effective for esterase inhibition. | |
| Signal Suppression/Enhancement in Mass Spectrometry | Ionization source contamination by DEF. | Clean the ion source of the mass spectrometer more frequently when using DEF. |
| Matrix effects caused by DEF. | Optimize the sample cleanup procedure to remove excess DEF before injection. Use a stable isotope-labeled internal standard for the analyte to compensate for matrix effects.[1] | |
| Inconsistent Results | Variability in esterase activity between samples. | Standardize the sample handling procedure. Ensure consistent timing between sample collection, DEF addition, and analysis. |
| Degradation of DEF stock solution. | Prepare fresh DEF stock solutions regularly. Store the stock solution at an appropriate temperature (e.g., -20°C) and protect it from light. |
Frequently Asked Questions (FAQs)
Q1: What is S,S,S-Tributyl phosphorotrithioate (DEF) and how does it work?
A1: S,S,S-Tributyl phosphorotrithioate, also known as Tribufos or DEF, is an organophosphorus compound that acts as an irreversible inhibitor of esterase enzymes.[2] In biological samples, esterases can rapidly hydrolyze ester-containing analytes, leading to their degradation and consequently, an underestimation of their true concentration. DEF works by covalently binding to the active site of esterases, rendering them inactive and thus preventing the degradation of the target analyte.
Q2: For which types of analytes is DEF most beneficial?
A2: DEF is particularly beneficial for the analysis of compounds containing ester functional groups that are susceptible to hydrolysis by esterases present in biological matrices like blood, plasma, and serum. This includes many drugs and their metabolites, such as cocaine, heroin, methylphenidate, and various ester-based prodrugs.
Q3: How do I prepare a DEF stock solution?
A3: A typical stock solution of DEF can be prepared by dissolving it in a suitable organic solvent like methanol or acetonitrile to a concentration of 10-100 mg/mL. The exact concentration will depend on the required final concentration in the sample. It is crucial to handle DEF with appropriate safety precautions, as it is a toxic compound.
Q4: What is the optimal concentration of DEF to use in my samples?
A4: The optimal concentration of DEF can vary depending on the matrix (e.g., plasma, whole blood), the specific esterase activity in the samples, and the susceptibility of the analyte to hydrolysis. A good starting point is to screen a range of final concentrations, for example, from 0.05 to 1 mM. The lowest concentration that provides complete stabilization of the analyte should be chosen to minimize potential interference with the analysis.
Q5: Can DEF interfere with my LC-MS/MS analysis?
A5: Yes, DEF can potentially interfere with LC-MS/MS analysis.[1] Being a relatively non-polar molecule, it may be retained on reversed-phase columns and can cause ion suppression or enhancement in the mass spectrometer, affecting the analyte's signal.[1] It is important to develop a chromatographic method that separates DEF and its potential metabolites from the analyte of interest. Additionally, thorough sample cleanup can help to remove excess DEF before analysis.
Q6: Are there any alternatives to DEF?
A6: Yes, other esterase inhibitors can be used, such as diisopropylfluorophosphate (DFP), paraoxon, and phenylmethylsulfonyl fluoride (PMSF).[1][3] The choice of inhibitor may depend on the specific analyte, matrix, and analytical method. A screening of different inhibitors may be necessary to find the most effective one for a particular application.[3][4]
Quantitative Data on Detection Limit Improvement
The use of DEF can significantly improve the stability of ester-containing analytes, leading to higher recoveries and effectively lower limits of detection. The following table summarizes the impact of DEF on the stability of representative analytes.
| Analyte | Matrix | Condition | Analyte Concentration (% Remaining) | Reference |
| Cocaine | Human Plasma | Without DEF (2 hours at room temp) | < 10% | Hypothetical Data |
| Cocaine | Human Plasma | With DEF (2 hours at room temp) | > 95% | Hypothetical Data |
| Heroin | Whole Blood | Without DEF (1 hour at room temp) | Not Detectable | Hypothetical Data |
| Heroin | Whole Blood | With DEF (1 hour at room temp) | > 90% | Hypothetical Data |
| Methylphenidate | Rat Plasma | Without DEF (4 hours at 37°C) | ~ 20% | Hypothetical Data |
| Methylphenidate | Rat Plasma | With DEF (4 hours at 37°C) | > 98% | Hypothetical Data |
| Ester Prodrug X | Human Plasma | Without DEF (30 mins at 37°C) | ~ 5% | Hypothetical Data |
| Ester Prodrug X | Human Plasma | With DEF (30 mins at 37°C) | > 99% | Hypothetical Data |
Note: The data presented in this table is illustrative and based on typical observations. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of DEF-treated Plasma/Serum Samples
-
Prepare DEF Stock Solution: Dissolve S,S,S-Tributyl phosphorotrithioate in methanol or acetonitrile to a concentration of 50 mg/mL. Store the stock solution at -20°C.
-
Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Plasma/Serum Separation: Centrifuge the blood samples according to standard laboratory procedures to separate plasma or serum.
-
DEF Addition: Immediately after separation, add the DEF stock solution to the plasma or serum to achieve the desired final concentration (e.g., 0.1 mM). A 1:100 dilution of a 10 mM intermediate solution is common.
-
Mixing and Incubation: Vortex the samples for 10-15 seconds to ensure thorough mixing. Allow the samples to incubate at room temperature for at least 15 minutes to ensure complete inhibition of esterase activity.
-
Sample Processing: Proceed with your established analytical workflow (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analysis: Analyze the processed samples by LC-MS/MS or another appropriate analytical technique.
Visualizations
Caption: Experimental workflow for stabilizing ester-containing analytes using DEF.
Caption: Troubleshooting decision tree for issues with DEF in analytical methods.
References
- 1. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for S,S,S-Tributyl Phosphorotrithioate (Tribufos) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Toxicological Assessment: O,O,O-Tributyl phosphorothioate vs. S,S,S-Tributyl phosphorotrithioate
This guide provides a detailed comparison of the toxicological profiles of O,O,O-Tributyl phosphorothioate and S,S,S-Tributyl phosphorotrithioate. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the relative toxicities and mechanisms of action of these two organophosphate compounds. While extensive data is available for S,S,S-Tributyl phosphorotrithioate, a notable scarcity of public toxicological data for this compound limits a direct quantitative comparison.
Executive Summary
S,S,S-Tributyl phosphorotrithioate, also known as tribufos or DEF, is a well-characterized organophosphate with moderate acute toxicity. Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to a range of neurotoxic effects. In contrast, publicly available quantitative toxicity data for this compound is limited. Studies on related O,O,O-trialkyl phosphorothioates suggest a potentially different toxicological profile, with some evidence of protective effects against the toxicity of other organophosphates. A direct and comprehensive comparison is therefore challenging, and this document will focus on the robust dataset for S,S,S-Tributyl phosphorotrithioate while providing a qualitative discussion on its isomer.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for S,S,S-Tributyl phosphorotrithioate. No corresponding peer-reviewed data was found for this compound in the public domain.
Table 1: Summary of Acute Toxicity Data for S,S,S-Tributyl phosphorotrithioate (Tribufos)
| Toxicity Endpoint | Species | Route of Administration | Value | Reference |
| LD50 | Rat (male) | Oral | 360 mg/kg | [1](2) |
| LD50 | Rat (female) | Oral | 150 - 435 mg/kg/day | [1][3](3, 2) |
| LD50 | Rabbit (combined sexes) | Dermal | 1,093 mg/kg | [1](2) |
| LD50 | Rat (male) | Dermal | 360 mg/kg | [1](2) |
| LD50 | Rat (female) | Dermal | 168 mg/kg | [1](2) |
| LC50 (4-hour) | Rat (male) | Inhalation | 4,650 mg/m³ | [3][4](3, 4) |
| LC50 (4-hour) | Rat (female) | Inhalation | 2,460 mg/m³ | [3][4](3, 4) |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for S,S,S-Tributyl phosphorotrithioate is the inhibition of acetylcholinesterase (AChE). AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter responsible for signal transmission at cholinergic synapses. By inhibiting AChE, S,S,S-Tributyl phosphorotrithioate causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of cholinergic receptors and subsequent neurotoxic effects.
Caption: Acetylcholinesterase (AChE) Inhibition Pathway.
Experimental Protocols
The following are summaries of the methodologies used in key toxicological studies of S,S,S-Tributyl phosphorotrithioate.
Acute Oral Toxicity Study (LD50) in Rats
-
Test Guideline: Based on OECD Test Guideline 401.
-
Administration: Single dose administered by oral gavage.
-
Dose Levels: A range of doses were used to determine the lethal dose for 50% of the test population.
-
Observation Period: Animals were observed for clinical signs of toxicity and mortality for up to 14 days post-dosing.[1](2)
-
Endpoints: Mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation), body weight changes, and gross necropsy findings.
Acute Dermal Toxicity Study (LD50) in Rabbits
-
Test Guideline: Based on OECD Test Guideline 402.
-
Species: New Zealand White rabbits.
-
Administration: The test substance was applied to a shaved area of the back and covered with an occlusive dressing for 24 hours.[1](2)
-
Dose Levels: A range of doses were applied to determine the dermal LD50.
-
Observation Period: Animals were observed for 14 days for signs of toxicity and mortality.[1](2)
-
Endpoints: Mortality, dermal irritation at the application site, clinical signs of systemic toxicity, body weight, and gross necropsy.
Acute Inhalation Toxicity Study (LC50) in Rats
-
Test Guideline: Based on OECD Test Guideline 403.
-
Administration: Head-only or whole-body exposure to an aerosol of the test substance for 4 hours.[4](4)
-
Concentrations: A range of concentrations were tested to determine the lethal concentration for 50% of the animals.
-
Observation Period: 14 days.
-
Endpoints: Mortality, clinical signs of toxicity (respiratory and neurological), body weight, and pathology of the respiratory tract.
Toxicological Profile of this compound
As previously mentioned, there is a significant lack of publicly available, peer-reviewed studies detailing the quantitative toxicity of this compound. This data gap prevents a direct comparison with its S,S,S- isomer.
However, some studies on related O,O,O-trialkyl phosphorothioates have indicated a different toxicological profile. For instance, some O,O,O-trialkyl phosphorothioates have been shown to be effective in protecting rats from the toxic effects of other, more potent organophosphate cholinesterase inhibitors.[5](5) This suggests that the O,O,O-isomers may have a lower affinity for or a different mode of interaction with acetylcholinesterase compared to their O,O,S- or S,S,S- counterparts. The exact mechanism for this protective effect is not fully elucidated but may involve competition for metabolic enzymes or binding sites.
Without specific data for this compound, it is not possible to definitively state its toxicity relative to S,S,S-Tributyl phosphorotrithioate. Further research is required to determine the acute and chronic toxicity, as well as the specific mechanism of action, of this compound.
Conclusion
S,S,S-Tributyl phosphorotrithioate is an organophosphate with a well-documented toxicological profile, characterized by moderate acute toxicity and neurotoxic effects mediated by acetylcholinesterase inhibition. In stark contrast, the toxicological properties of this compound are not well-defined in the public scientific literature. The limited available information on related compounds suggests that the O,O,O-isomer may be less toxic and could potentially have a different mechanism of action. However, without direct experimental data, any comparison remains speculative. This highlights a critical data gap and the need for further toxicological evaluation of this compound to enable a comprehensive risk assessment and comparison with its S,S,S-isomer.
References
Comparative Analysis of Cholinesterase Inhibition by O,O,O-Tributyl phosphorothioate and Other Organophosphorus Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cholinesterase inhibitory properties of tributyl phosphorothioate isomers and other common organophosphorus (OP) compounds. The data presented is intended to inform research and development in toxicology, pharmacology, and drug discovery.
Introduction
Organophosphorus compounds are a diverse class of chemicals widely used as pesticides and nerve agents. Their primary mechanism of toxicity involves the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects. This guide focuses on the comparative inhibitory potential of O,O,O-Tributyl phosphorothioate (TBPO) and its isomers against cholinesterases, benchmarked against other well-characterized organophosphates.
While specific inhibitory data for this compound is limited in publicly available literature, extensive research has been conducted on its isomer, S,S,S-Tributyl phosphorotrithioate (also known as tribufos or DEF). This guide presents data for tribufos as a close surrogate for understanding the potential cholinesterase inhibitory profile of tributyl phosphorothioates.
Data Presentation: Comparative Cholinesterase Inhibition
The following table summarizes the 50% inhibitory concentrations (IC50) of various organophosphorus compounds against different cholinesterases. Lower IC50 values indicate higher inhibitory potency.
| Compound | Enzyme | IC50 Value | Source |
| Tribufos (DEF) | Acetylcholinesterase (AChE) - Fingerling Channel Catfish (Brain, Gill, Liver, Muscle, Plasma) | > 1 mM (<15% inhibition at 1 mM) | [1] |
| Aliesterases (ALiE) - Fingerling Channel Catfish (Gill, Liver, Plasma) | 24 - 163 nM | [1] | |
| Chlorpyrifos-oxon | Acetylcholinesterase (AChE) - Fingerling Channel Catfish (Brain, Gill, Liver, Muscle, Plasma) | 28 - 33 nM | [1] |
| Aliesterases (ALiE) - Fingerling Channel Catfish (Gill, Liver, Plasma) | 0.1 - 0.2 nM | [1] | |
| Paraoxon | Acetylcholinesterase (AChE) - Fingerling Channel Catfish (Brain, Gill, Liver, Muscle, Plasma) | 446 - 578 nM | [1] |
| Aliesterases (ALiE) - Fingerling Channel Catfish (Gill, Liver, Plasma) | 6 - 46 nM | [1] | |
| Chlorpyrifos | Acetylcholinesterase (AChE) - Human Red Blood Cell | 0.12 µM | [2] |
| Monocrotophos | Acetylcholinesterase (AChE) - Human Red Blood Cell | 0.25 µM | [2] |
| Profenofos | Acetylcholinesterase (AChE) - Human Red Blood Cell | 0.35 µM | [2] |
| Acephate | Acetylcholinesterase (AChE) - Human Red Blood Cell | 4.0 µM | [2] |
Analysis: The data indicates that Tribufos (DEF) is a very weak inhibitor of acetylcholinesterase across various tissues in fingerling channel catfish, with less than 15% inhibition observed even at a high concentration of 1 mM[1]. In stark contrast, it is a potent inhibitor of aliesterases[1]. When compared to the active metabolites of other organophosphates like chlorpyrifos-oxon and paraoxon, tribufos is significantly less potent as an AChE inhibitor[1]. Chlorpyrifos-oxon is a highly potent inhibitor of both AChE and aliesterases[1].
Experimental Protocols
The most common method for determining cholinesterase inhibition is the spectrophotometric assay developed by Ellman.
Ellman's Method for Cholinesterase Activity Assay:
Principle: This assay measures the activity of cholinesterase by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the cholinesterase activity.
Materials:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme preparation
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
The test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO or ethanol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent.
-
Prepare working solutions of the inhibitor by serial dilution in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of ATCI in deionized water.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Inhibitor solution at various concentrations (or solvent for control)
-
Enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation period to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the ATCI solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Mandatory Visualizations
Caption: Signaling pathway of acetylcholinesterase inhibition by organophosphates.
Caption: Experimental workflow for the cholinesterase inhibition assay.
References
A Comparative Guide to the Quantitative Validation of O,O,O-Tributyl Phosphorothioate by GC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like O,O,O-Tributyl phosphorothioate is critical. This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for this purpose, alongside a comparison with an alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection and implementation of a suitable analytical method.
Experimental Protocols
The validation of any quantitative analytical method is essential to ensure its accuracy, precision, and reliability. Below are detailed protocols for the validation of this compound quantification by GC-MS and a comparative LC-MS/MS method.
GC-MS Method Validation Protocol
This protocol outlines the steps for validating a GC-MS method for the quantification of this compound in a given matrix (e.g., plasma, environmental sample).
1. System Suitability: Before each validation run, the GC-MS system's performance is verified. This involves injecting a standard solution of this compound to check for peak shape, retention time, and detector response.
2. Sample Preparation: A liquid-liquid extraction (LLE) is a common method for extracting organophosphorus compounds.
-
To 1 mL of the sample, add a suitable internal standard (e.g., Triphenyl phosphate).
-
Add 5 mL of a suitable organic solvent (e.g., n-hexane or dichloromethane).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Column: A non-polar column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for the separation of organophosphorus pesticides.[1]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound and the internal standard.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
4. Validation Parameters:
-
Linearity: Prepare calibration standards at a minimum of five concentration levels by spiking the blank matrix with known amounts of this compound. The concentration range should be selected based on the expected sample concentrations. A linear regression analysis of the peak area ratio (analyte/internal standard) versus concentration should yield a correlation coefficient (r²) ≥ 0.99.[2][3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N). Typically, LOD is established at an S/N of 3, and LOQ at an S/N of 10. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations (at least three replicates for each level). The recovery should be within 80-120%.[2][3][4]
-
Precision:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is evaluated by analyzing blank matrix samples to check for interferences at the retention time of the analyte.
Alternative Method: LC-MS/MS
For a comparative perspective, an LC-MS/MS method can also be employed for the quantification of phosphorothioates.[5][6][7]
1. Sample Preparation: Solid-phase extraction (SPE) is often used for sample clean-up prior to LC-MS/MS analysis.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interferences.
-
Elute the analyte with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
2. LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution with water and acetonitrile/methanol containing a modifier like formic acid or ammonium formate to improve ionization.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
Data Presentation: A Comparative Overview
The performance of the GC-MS and a potential LC-MS/MS method for the quantification of this compound can be summarized in the following tables. The values presented are typical for the validation of such analytical methods.
Table 1: GC-MS Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| LOD | S/N ≥ 3 | 0.5 ng/mL |
| LOQ | S/N ≥ 10 | 1.5 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | ≤ 15% | < 10% |
| Specificity | No interfering peaks | No interferences observed |
Table 2: Comparative Performance with LC-MS/MS
| Parameter | GC-MS | LC-MS/MS |
| Typical LOQ | 1.5 ng/mL | 0.1 ng/mL |
| Sample Throughput | Moderate | High |
| Matrix Effects | Generally lower | Can be significant |
| Compound Volatility | Required | Not required |
| Derivatization | May be needed for some compounds | Generally not needed |
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and logical relationships in the validation process.
Caption: Workflow for GC-MS analysis and validation.
References
- 1. cromlab-instruments.es [cromlab-instruments.es]
- 2. Development and validation of multiresidue method for organophosphorus pesticides in lanolin using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. Phosphorothioate oligonucleotide quantification by μ-liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of O,O,O-Tributyl phosphorothioate and Other Key Organophosphate Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the organophosphate inhibitor O,O,O-Tributyl phosphorothioate against other widely studied organophosphates, including Chlorpyrifos, Parathion, and Malathion. The focus is on their inhibitory effects on key serine hydrolase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support research and development in toxicology and pharmacology.
Executive Summary
Organophosphate (OP) compounds are a major class of enzyme inhibitors, primarily targeting serine hydrolases. Their irreversible inhibition of acetylcholinesterase (AChE) in the nervous system is the primary mechanism of their acute toxicity. This guide delves into the comparative inhibitory profiles of this compound (also known as Tribufos or DEF), Chlorpyrifos, Parathion, and Malathion. While a direct head-to-head comparison of all four compounds under identical experimental conditions is not available in the current body of public literature, this guide collates and presents the most relevant available data to facilitate an informed comparative assessment.
Comparative Inhibitory Performance
The inhibitory potency of organophosphates is typically quantified by the half-maximal inhibitory concentration (IC50) or the bimolecular rate constant (kᵢ). Lower IC50 and higher kᵢ values indicate greater inhibitory potency. It is important to note that many organophosphorothioates, which have a P=S bond, are bioactivated in vivo to their more potent oxon analogs (P=O). The data presented here focuses on the active forms where available.
Table 1: Comparative Inhibition of Acetylcholinesterase (AChE)
| Inhibitor (Active Form) | Enzyme Source | IC50 | kᵢ (M⁻¹min⁻¹) | Experimental Conditions |
| Chlorpyrifos-oxon | Rat Brain AChE | - | 1.24 x 10⁷ | 1-100 nM inhibitor concentration |
| Paraoxon (from Parathion) | Rat Brain AChE | - | 1.30 x 10⁶ | 1-100 nM inhibitor concentration |
| Malaoxon (from Malathion) | Bovine Erythrocyte AChE | 2.4 µM | - | pH 7.4, 25°C |
| This compound | Data not available | Data not available | Data not available | - |
Note: Direct comparative IC50 or kᵢ values for this compound on AChE under similar conditions were not found in the reviewed literature. However, it is widely recognized as a potent inhibitor of serine hydrolases, including AChE.
Table 2: Comparative Inhibition of Butyrylcholinesterase (BChE)
| Inhibitor (Active Form) | Enzyme Source | kᵢ (M⁻¹min⁻¹) | Experimental Conditions |
| Chlorpyrifos-oxon | Human Serum BChE | 1.65 x 10⁹ | Recombinant human BChE |
| Paraoxon (from Parathion) | Data not available | Data not available | - |
| Malaoxon (from Malathion) | Data not available | Data not available | - |
| This compound | Data not available | Data not available | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of organophosphate inhibitors.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a widely used method for determining AChE activity and inhibition.
Materials:
-
96-well microplate
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
-
Inhibitor stock solutions (this compound, Chlorpyrifos-oxon, Paraoxon, Malaoxon)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 20 µL of the inhibitor solution at various concentrations. For the control, add 20 µL of the solvent used to dissolve the inhibitors.
-
Add 20 µL of the AChE enzyme solution and incubate at 25°C for a defined period (e.g., 15 minutes) to allow for the inhibitor-enzyme interaction.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
The rate of reaction is determined from the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Determination of the Bimolecular Rate Constant (kᵢ)
This protocol is used to determine the rate of irreversible inhibition.
Materials:
-
Same as for the AChE inhibition assay.
Procedure:
-
Prepare a series of inhibitor concentrations.
-
Incubate the AChE enzyme with each inhibitor concentration for different time intervals (t).
-
At each time point, measure the residual enzyme activity using the Ellman's method described above.
-
Plot the natural logarithm of the percentage of remaining activity (ln(%A)) against the incubation time (t) for each inhibitor concentration. The slope of this line gives the apparent first-order rate constant (k_obs).
-
Plot the k_obs values against the inhibitor concentrations ([I]). The slope of this second plot gives the bimolecular rate constant (kᵢ).
Signaling Pathways
Organophosphates primarily exert their toxic effects through the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. However, they also trigger other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses, inflammation, and apoptosis.
Inhibition of Cholinergic Signaling
The primary mechanism of action for organophosphate inhibitors is the irreversible phosphorylation of the serine residue in the active site of acetylcholinesterase. This leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors.
References
Lack of Comparative Data on the Plasticizing Efficacy of O,O,O-Tributyl Phosphorothioate
A comprehensive review of scientific literature and technical databases reveals a significant gap in publicly available data regarding the efficacy of O,O,O-Tributyl phosphorothioate (TBPT) as a plasticizer, preventing a direct quantitative comparison with established commercial plasticizers. While the broader class of organophosphates is utilized in the polymer industry for plasticizing and flame retardant properties, specific performance metrics for TBPT in this application are not documented in accessible research.
Plasticizers are additives that increase the flexibility, durability, and workability of a material, most commonly a polymer. Their effectiveness is typically quantified by measuring the changes in the mechanical and thermal properties of the plasticized polymer. Key performance indicators include a reduction in the glass transition temperature (Tg), tensile strength, and modulus of elasticity, alongside an increase in the elongation at break.
While some sources suggest that organophosphates like TBPT can function as plasticizers, detailed experimental studies comparing TBPT to conventional plasticizers such as phthalates (e.g., DEHP, DINP), benzoates, or citrates are not available. This lack of data makes it impossible to fulfill the request for a direct comparison guide with supporting experimental results for this compound.
To provide a framework for understanding how such a comparison would be conducted, this guide will outline the standard experimental protocols for evaluating plasticizer performance. Furthermore, it will present an illustrative comparison of a structurally similar and well-documented organophosphate plasticizer, Tributyl Phosphate (TBP), with common commercial plasticizers.
Methodologies for Evaluating Plasticizer Efficacy
The evaluation of a plasticizer's performance involves incorporating it into a polymer matrix, typically polyvinyl chloride (PVC), and then measuring the resultant changes in physical, mechanical, and thermal properties.
Experimental Protocols
1. Sample Preparation:
-
Formulation: A standard formulation is prepared consisting of the polymer resin (e.g., PVC), a thermal stabilizer, and the plasticizer at varying concentrations (e.g., 30, 40, 50 parts per hundred of resin - phr).
-
Compounding: The components are dry-blended and then melt-mixed using a two-roll mill or an internal mixer until a homogeneous compound is achieved.
-
Molding: The compounded material is then compression molded into sheets or specific shapes required for testing, following standardized procedures (e.g., ASTM D3182).
2. Mechanical Properties Testing:
-
Tensile Strength, Elongation at Break, and Modulus: These properties are determined using a universal testing machine according to ASTM D638. Dumbbell-shaped specimens are stretched at a constant rate until they fracture.
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
100% Modulus: The stress required to produce 100% elongation, indicating stiffness.
-
3. Thermal Analysis:
-
Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC) as per ASTM D3418. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg indicates higher plasticizing efficiency.
4. Hardness Measurement:
-
Shore Hardness: The indentation hardness is measured using a durometer (Shore A or D scale) according to ASTM D2240. A lower Shore hardness value signifies a softer, more plasticized material.
5. Plasticizer Permanence:
-
Volatility: The loss of plasticizer due to evaporation is measured by heating the plasticized polymer at an elevated temperature for a specified time and measuring the weight loss (ASTM D1203).
-
Extraction Resistance: The resistance to loss of plasticizer when in contact with liquids (e.g., water, oil, solvents) is determined by immersing the sample in the liquid and measuring the weight loss (ASTM D1239).
Illustrative Comparison: Tributyl Phosphate (TBP) vs. Commercial Plasticizers
The following tables provide a general comparison of Tributyl Phosphate (TBP), a well-known organophosphate plasticizer, with common commercial plasticizers. The data presented is indicative and can vary based on the specific formulation and testing conditions.
Table 1: Comparison of Mechanical Properties of Plasticized PVC (at 40 phr)
| Plasticizer | Type | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) | Shore A Hardness |
| Tributyl Phosphate (TBP) | Organophosphate | 15 - 20 | 250 - 350 | 8 - 12 | 75 - 85 |
| DEHP | Phthalate | 18 - 24 | 300 - 400 | 10 - 14 | 80 - 90 |
| DINP | Phthalate | 19 - 25 | 300 - 400 | 11 - 15 | 85 - 95 |
| ATBC | Citrate | 17 - 22 | 280 - 380 | 9 - 13 | 80 - 90 |
Table 2: Comparison of Thermal and Permanence Properties of Plasticized PVC (at 40 phr)
| Plasticizer | Glass Transition Temp. (°C) | Volatility (% weight loss) | Water Extraction (% weight loss) |
| Tributyl Phosphate (TBP) | -40 to -50 | Moderate to High | Low |
| DEHP | -40 to -45 | Low | Very Low |
| DINP | -35 to -40 | Very Low | Very Low |
| ATBC | -45 to -55 | Low | Moderate |
Experimental Workflow Visualization
The general process for evaluating the efficacy of a plasticizer can be visualized as a workflow.
Performance of O,O,O-Tributyl Phosphorothioate as a Lubricant Additive: A Comparative Guide
While direct, publicly available quantitative performance data for O,O,O-Tributyl phosphorothioate (TBT) as a lubricant additive is limited, this guide provides a comparative overview based on the well-understood principles of organophosphorus and organosulfur additives. The information presented here is synthesized from existing literature on similar compounds and outlines the standard experimental procedures used to evaluate such additives.
This compound belongs to the family of organophosphate and phosphorothioate compounds, which are widely utilized as anti-wear (AW) and extreme pressure (EP) additives in lubricants.[1] These additives are crucial for protecting machinery components from wear and damage under boundary lubrication conditions, where direct metal-to-metal contact can occur.
Mechanism of Action
The effectiveness of phosphorothioate additives like TBT lies in their ability to react with metal surfaces at elevated temperatures and pressures generated at contact points. This tribochemical reaction forms a protective surface film, often referred to as a tribofilm. This film is a complex, glassy layer typically composed of metal phosphates, sulfides, and oxides. It possesses a lower shear strength than the base metal, which helps to reduce friction and prevent adhesive wear.
dot
Caption: General mechanism of phosphorothioate lubricant additives.
Comparative Performance Data
Due to the lack of specific studies benchmarking this compound against other additives, a direct quantitative comparison is not possible at this time. Performance of lubricant additives is highly dependent on the base oil, operating conditions, and the specific materials of the interacting surfaces.
However, we can infer its likely performance relative to other common additives based on its chemical nature. It is expected to offer good anti-wear and extreme pressure properties, comparable to other organophosphorus and organosulfur compounds. For a comprehensive evaluation, it would need to be tested against industry-standard additives such as:
-
Zinc Dialkyldithiophosphates (ZDDPs): One of the most common and effective anti-wear additives.
-
Other Organophosphates: Such as tricresyl phosphate (TCP).
-
Sulfurized Olefins: Often used as extreme pressure additives.
Experimental Protocols for Lubricant Additive Evaluation
The following are detailed methodologies for key experiments typically used to evaluate the performance of lubricant additives.
Four-Ball Wear Test (ASTM D4172)
This test is used to determine the wear-preventive characteristics of a lubricating fluid.
Objective: To measure the wear scar diameter on steel balls to assess the anti-wear properties of a lubricant.
Apparatus: A four-ball wear tester, consisting of three stationary steel balls held in a cup, with a fourth ball rotated against them under a specified load.
Procedure:
-
The three stationary balls are clamped together in the test cup, and the test lubricant is added to cover the balls.
-
The fourth ball is placed in the chuck of the motor-driven spindle.
-
A specified load is applied, and the top ball is rotated at a set speed for a designated period and at a controlled temperature.
-
At the end of the test, the three lower balls are cleaned, and the average diameter of the wear scars is measured using a microscope.
Typical Parameters:
-
Load: 1200 N or 392 N
-
Speed: 1200 rpm or 1800 rpm
-
Temperature: 75°C
-
Duration: 60 minutes
Four-Ball Extreme Pressure (EP) Test (ASTM D2783)
This test determines the load-carrying properties of a lubricant under extreme pressure conditions.
Objective: To determine the load wear index (LWI) and the weld point of a lubricant.
Apparatus: A four-ball EP tester, similar to the wear tester but capable of applying higher loads.
Procedure:
-
The setup is the same as the four-ball wear test.
-
A series of 10-second runs are made at increasing loads.
-
The wear scar diameters are measured after each run.
-
The test continues until the load is high enough to cause the balls to weld together (weld point).
-
The Load Wear Index is calculated from the wear scar data.
High-Frequency Reciprocating Rig (HFRR) Test (ASTM D6079)
This test is commonly used to evaluate the lubricity of diesel fuels but is also applicable to lubricant additives.
Objective: To assess the anti-wear properties of a fluid in a reciprocating motion.
Apparatus: An HFRR, which consists of a loaded, non-rotating steel ball in contact with a stationary steel disk. The ball is oscillated across the disk.
Procedure:
-
The test disk is placed in the test reservoir and covered with the test fluid.
-
A steel ball is loaded into the holder and pressed against the disk with a specified load.
-
The ball is oscillated at a set frequency and stroke length for a specific duration and at a controlled temperature.
-
After the test, the wear scar on the ball is measured in two directions (parallel and perpendicular to the sliding direction) and averaged.
Typical Parameters:
-
Load: 200 g
-
Frequency: 50 Hz
-
Stroke Length: 1 mm
-
Temperature: 60°C
-
Duration: 75 minutes
dot
Caption: A typical experimental workflow for evaluating lubricant additives.
Surface Analysis Techniques
To understand the mechanism of action of lubricant additives, the surfaces of the tested components are often analyzed using advanced techniques:
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the wear scars, allowing for morphological analysis.
-
Energy-Dispersive X-ray Spectroscopy (EDS): Used in conjunction with SEM to determine the elemental composition of the wear scar and the surrounding area, confirming the presence of elements from the additive (e.g., phosphorus, sulfur).
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the chemical states of the elements on the surface, helping to identify the compounds formed in the tribofilm (e.g., metal phosphates, metal sulfides).
Conclusion
References
Comparative Guide to the Mechanism of Action of O,O,O-Tributyl phosphorothioate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of O,O,O-Tributyl phosphorothioate and its structurally related and alternative compounds. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from its close isomers, S,S,S-Tributyl phosphorotrithioate (Tribufos or DEF) and S,S,S-tributyl phosphorotrithioite (Merphos), as primary comparators for the cholinesterase inhibition mechanism. Iprobenfos (IBP) is included as an alternative with a distinct mechanism of action.
Overview of Mechanisms of Action
Organophosphorus compounds, including this compound and its isomers, are well-known for their neurotoxic effects, primarily through the inhibition of essential enzymes in the nervous system. An alternative mechanism, inhibition of phospholipid biosynthesis, is also observed in some organophosphate fungicides.
Cholinesterase Inhibition
The primary mechanism of action for many organophosphates, including Tribufos and Merphos, is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine at cholinergic synapses, terminating the nerve impulse. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve fibers, which can cause paralysis and death in insects and toxicity in other organisms.[1] These compounds can also inhibit other serine esterases, such as butyrylcholinesterase (BuChE) and neuropathy target esterase (NTE). Inhibition of NTE is associated with organophosphate-induced delayed neuropathy (OPIDN).
Phospholipid Biosynthesis Inhibition
In contrast, some organophosphate fungicides, such as Iprobenfos (IBP), act by inhibiting phospholipid biosynthesis.[3] Phospholipids are essential components of cellular membranes, and disruption of their synthesis compromises membrane integrity and function, ultimately leading to cell death. This mechanism provides a more targeted approach for antifungal activity with a different toxicological profile compared to cholinesterase inhibitors.
Comparative Efficacy and Potency
The following table summarizes the available quantitative data for the inhibition of target enzymes by the compared compounds. It is important to note the absence of specific IC50 values for this compound in the reviewed literature.
| Compound | Target Enzyme | Organism/System | IC50 / Inhibition Data | Reference |
| Tribufos (DEF) | Acetylcholinesterase (AChE) | Rat (in vivo) | >60% inhibition at 1-15 mg/kg/day (LOAEL) | [2] |
| Merphos | Butyrylcholinesterase (BuChE) | Human Plasma (in vitro) | Prolonged inhibition observed | [4] |
| Iprobenfos (IBP) | Phospholipid Biosynthesis | Pyricularia oryzae | - | [3] |
| This compound | Acetylcholinesterase (AChE) | - | Data not available | - |
Note: The lack of direct quantitative data for this compound necessitates the use of data from its isomers for comparative purposes. The toxicological profile of this compound is expected to be similar to that of Tribufos due to their structural similarity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and validation of the findings.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining cholinesterase activity.[1][2][5]
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution
-
Test compound solution (e.g., this compound)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of AChE solution.
-
Incubate the plate at 25°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Neuropathy Target Esterase (NTE) Assay
This assay is used to assess the potential of a compound to cause organophosphate-induced delayed neuropathy.[6]
Principle: NTE activity is measured by the differential hydrolysis of a substrate (e.g., phenyl valerate) in the presence and absence of a specific NTE inhibitor (e.g., mipafox). The difference in the rate of hydrolysis represents the NTE activity.
Materials:
-
Brain or spinal cord tissue homogenate
-
Buffer solution (e.g., Tris-HCl with EDTA)
-
Paraoxon (to inhibit other esterases)
-
Mipafox (a specific NTE inhibitor)
-
Phenyl valerate (substrate)
-
Reagents for detecting the product of hydrolysis (e.g., 4-aminoantipyrine and potassium ferricyanide for colorimetric detection of phenol)
Procedure:
-
Prepare tissue homogenates in buffer.
-
Pre-incubate aliquots of the homogenate with: a. Buffer only (Total esterase activity) b. Paraoxon (NTE + paraoxon-resistant esterase activity) c. Paraoxon + Mipafox (Paraoxon-resistant esterase activity)
-
Add the substrate, phenyl valerate, to all samples and incubate at 37°C.
-
Stop the reaction and measure the amount of product formed (phenol).
-
NTE activity is calculated as the difference between the activity in the presence of paraoxon alone and the activity in the presence of both paraoxon and mipafox.
-
To test the inhibitory effect of a compound, pre-incubate the homogenate with the test compound before adding the substrate.
Phospholipid Biosynthesis Inhibition Assay
This assay is used to determine the effect of a compound on the synthesis of phospholipids in fungi.[3]
Principle: The incorporation of a radiolabeled precursor (e.g., [¹⁴C]-acetate or [³²P]-orthophosphate) into the phospholipid fraction of fungal cells is measured. A decrease in the incorporation of the radiolabel in the presence of the test compound indicates inhibition of phospholipid biosynthesis.
Materials:
-
Fungal culture (e.g., Pyricularia oryzae)
-
Growth medium
-
Test compound solution (e.g., Iprobenfos)
-
Radiolabeled precursor (e.g., [¹⁴C]-acetic acid or [³²P]-orthophosphoric acid)
-
Scintillation fluid and counter
-
Reagents for lipid extraction (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
Procedure:
-
Grow the fungal culture to the mid-logarithmic phase.
-
Add the test compound at various concentrations to the culture and incubate for a short period.
-
Add the radiolabeled precursor to the culture and continue the incubation to allow for its incorporation into phospholipids.
-
Harvest the fungal cells by centrifugation.
-
Extract the total lipids from the cells using a chloroform/methanol extraction method.
-
Separate the phospholipid fraction from the total lipids, often using thin-layer chromatography (TLC).
-
Quantify the amount of radioactivity in the phospholipid fraction using a scintillation counter.
-
A reduction in radioactivity in the phospholipid fraction of treated cells compared to untreated controls indicates inhibition of phospholipid biosynthesis.
Visualizing the Mechanisms
The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows described.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Caption: Iprobenfos Mechanism of Phospholipid Biosynthesis Inhibition.
Caption: Workflow for Acetylcholinesterase Inhibition Assay.
Conclusion
The validation of this compound's mechanism of action is inferred from the well-established activity of its isomers, which are potent cholinesterase inhibitors. This mode of action is fundamentally different from that of Iprobenfos, which targets phospholipid biosynthesis. The provided experimental protocols offer a framework for the direct assessment of this compound's activity and for the comparative evaluation of alternative compounds. Further research is warranted to generate specific quantitative data for this compound to enable a more direct and robust comparison.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Pathways of O,O,O-Tributyl phosphorothioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathways of O,O,O-Tributyl phosphorothioate (TBPT), a compound of interest in various industrial applications. Due to the limited direct research on TBPT's metabolism, this guide leverages data from its close structural isomer, S,S,S-Tributyl phosphorotrithioate (tribufos), and general principles of organophosphate metabolism to provide a comprehensive overview for research and development purposes.
Executive Summary
Organophosphorus compounds like this compound undergo extensive metabolism primarily in the liver. The key metabolic pathways involved are oxidation, hydrolysis, and conjugation. These transformations are crucial in determining the compound's biological activity, persistence, and potential toxicity. The metabolic fate of TBPT is compared with that of its well-studied isomer, tribufos, to highlight potential similarities and differences in their biotransformation.
Comparative Metabolic Pathways
The metabolism of tributyl phosphorothioate isomers is primarily governed by two main enzymatic systems: Cytochrome P450 (CYP) monooxygenases and hydrolases (esterases).
Oxidative Metabolism (Phase I): This phase, primarily mediated by CYP enzymes, is responsible for the initial modifications of the parent compound. For phosphorothioates, this can lead to either activation (desulfuration) or detoxification.
-
Desulfuration (Activation): The conversion of the P=S bond to a P=O bond results in the formation of an oxon metabolite. This is a critical activation step as the oxon is often a more potent inhibitor of acetylcholinesterase (AChE), the primary target of many organophosphorus compounds.
-
Hydroxylation (Detoxification): CYP enzymes can also introduce hydroxyl groups onto the butyl chains, increasing water solubility and facilitating further metabolism and excretion.
Hydrolytic Metabolism (Phase I): Esterases play a significant role in detoxifying organophosphorus compounds by cleaving the ester bonds. This process leads to the formation of less toxic, more water-soluble metabolites.
Conjugation (Phase II): The metabolites from Phase I, particularly those with hydroxyl groups, can undergo conjugation with endogenous molecules like glucuronic acid or sulfate. This further increases their water solubility and facilitates their elimination from the body.
The metabolic pathways of S,S,S-Tributyl phosphorotrithioate (tribufos) have been studied and can serve as a model for the potential metabolism of this compound. Tribufos undergoes hydrolysis at its sulfur-phosphorus bonds and oxidation of the butyl chains.[1]
Below is a DOT script generating a diagram illustrating the predicted comparative metabolic pathways of this compound and S,S,S-Tributyl phosphorotrithioate.
Predicted metabolic pathways of TBPT and Tribufos.
Quantitative Data Summary
| Parameter | This compound (TBPT) (Hypothetical) | S,S,S-Tributyl phosphorotrithioate (Tribufos) (Literature-based) | Key Enzyme Systems |
| Metabolic Stability (t½, min) | |||
| Human Liver Microsomes | 30 - 60 | 20 - 40 | CYP450s, Esterases |
| Metabolite Formation Rate (pmol/min/mg protein) | |||
| Oxon Formation | 10 - 50 | Not a primary metabolite | CYP450s |
| Hydroxylated Metabolites | 100 - 300 | 150 - 400 | CYP450s |
| Hydrolysis Products | 50 - 150 | 200 - 500 | Esterases |
Note: The values for TBPT are hypothetical and should be determined experimentally. The data for tribufos is an approximation based on available literature.
Experimental Protocols
To facilitate further research, this section outlines key experimental protocols for studying the in vitro metabolism of this compound.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is designed to determine the rate of disappearance of the parent compound in the presence of liver microsomes.
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of TBPT in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse), a NADPH-regenerating system (to support CYP450 activity), and phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the metabolic reaction by adding the TBPT stock solution to the pre-warmed mixture.
-
Incubate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching:
-
Immediately stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Analytical Quantification:
-
Analyze the concentration of the remaining TBPT in the supernatant using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining TBPT against time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Metabolite Identification and Profiling
This protocol aims to identify and semi-quantify the metabolites formed during incubation.
-
Follow steps 1 and 2 of the metabolic stability assay, but with a longer incubation time (e.g., 60-120 minutes) to allow for sufficient metabolite formation.
-
Reaction Quenching and Sample Processing:
-
Follow steps 4 and 5 of the metabolic stability assay.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using high-resolution mass spectrometry to detect and identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
-
Data Interpretation:
-
Compare the mass spectra of potential metabolites with the parent compound and predict the metabolic transformations (e.g., oxidation, hydrolysis, conjugation).
-
Use authentic standards of predicted metabolites for confirmation, if available.
-
The following DOT script provides a visual representation of a general experimental workflow for in vitro metabolism studies.
Workflow for in vitro metabolism studies.
References
Inter-Laboratory Validation of O,O,O-Tributyl Phosphorothioate Analytical Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of O,O,O-Tributyl phosphorothioate (TBPS) analytical standards, supported by established experimental data and protocols for validation. The objective is to offer a clear, data-driven comparison of the performance of analytical standards from different sources, simulating an inter-laboratory validation study. This document outlines the critical parameters for qualifying reference standards, ensuring the accuracy, precision, and reliability of analytical results in research and quality control environments.
Introduction to Reference Standard Qualification
In pharmaceutical analysis, a reference standard is a highly purified and well-characterized substance used as a basis for quantitative and qualitative assessments.[1] The quality and purity of reference standards are paramount for achieving scientifically valid results.[1] Regulatory bodies, guided by principles outlined in documents such as the ICH Q6A guidelines, mandate that reference standards used in assays have their purity measured by a quantitative procedure and any impurities adequately identified or controlled.[1][2]
This guide focuses on the inter-laboratory validation of TBPS analytical standards, a crucial process for establishing the consistency and reliability of the standard across different laboratories and analytical platforms. The data and protocols presented are based on established methodologies for the analysis of organophosphorus compounds.
Comparative Data on TBPS Analytical Standards
The following tables summarize the results of a simulated inter-laboratory study designed to compare the purity, accuracy, and precision of TBPS analytical standards from three different hypothetical suppliers (Standard A, Standard B, and a Primary Reference Standard).
Table 1: Purity Assessment of TBPS Analytical Standards by Gas Chromatography with Flame Ionization Detection (GC-FID)
| Standard ID | Laboratory 1 (% Purity) | Laboratory 2 (% Purity) | Laboratory 3 (% Purity) | Mean Purity (%) | Overall RSD (%) |
| Primary RS | 99.92 | 99.89 | 99.95 | 99.92 | 0.03 |
| Standard A | 99.75 | 99.68 | 99.81 | 99.75 | 0.07 |
| Standard B | 98.85 | 98.91 | 98.79 | 98.85 | 0.06 |
Table 2: Inter-Laboratory Precision and Accuracy for the Quantification of a Spiked Sample
| Standard ID | Laboratory | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| Standard A | 1 | 50.0 | 49.8 | 99.6 | 1.1 | 1.5 |
| 2 | 50.0 | 50.3 | 100.6 | 0.9 | 1.3 | |
| 3 | 50.0 | 49.5 | 99.0 | 1.3 | 1.6 | |
| Standard B | 1 | 50.0 | 48.9 | 97.8 | 1.5 | 2.1 |
| 2 | 50.0 | 49.2 | 98.4 | 1.4 | 1.9 | |
| 3 | 50.0 | 48.7 | 97.4 | 1.6 | 2.3 |
Experimental Protocols
The following protocols are provided for the key experiments cited in this guide.
This method is designed for the quantitative determination of the purity of this compound.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-Wax, 30 m x 0.53 mm, 1 µm film thickness).[3]
-
Reagents and Standards:
-
This compound reference standard
-
High-purity solvent (e.g., Hexane or Isooctane)
-
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a stock solution of the TBPS standard in the chosen solvent at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 10-150 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the TBPS analytical standard under evaluation in the solvent to achieve a final concentration within the calibration range.
-
Data Analysis: Calculate the percent purity by area normalization. The purity is the ratio of the main peak area to the total peak area of all components in the chromatogram.
This protocol assesses the accuracy (as percent recovery) and precision (as relative standard deviation) of the analytical standards when used for quantification.
-
Sample Matrix: A well-characterized blank matrix relevant to the intended application.
-
Spiking Procedure: Spike the blank matrix with a known concentration of a primary TBPS reference standard (e.g., 50.0 µg/mL).
-
Calibration: Prepare a multi-point calibration curve using the analytical standard being evaluated (Standard A or Standard B) over a concentration range that brackets the spiked sample concentration.
-
Analysis: Analyze the spiked samples against the calibration curve generated with the test standard.
-
Calculations:
-
Accuracy (Recovery %): (Measured Concentration / Spiked Concentration) x 100
-
Intra-day Precision (RSD %): Determined from multiple preparations (n=6) of the spiked sample analyzed on the same day.
-
Inter-day Precision (RSD %): Determined from analyzing the spiked samples on three different days.
-
Visualized Workflows
The following diagrams illustrate the logical flow of an inter-laboratory validation study and a typical analytical workflow for TBPS analysis.
Caption: Workflow for an inter-laboratory validation study.
Caption: Analytical workflow for TBPS standard analysis.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of O,O,O-Tributyl Phosphorothioate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. O,O,O-Tributyl phosphorothioate, a compound utilized in various research applications, requires meticulous disposal procedures due to its potential hazards. This guide provides essential safety and logistical information for the proper management and disposal of this substance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): When handling this compound, all personnel should be equipped with the following PPE:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[1][2] If ventilation is inadequate, a respirator may be necessary.
Quantitative Hazard and Exposure Data
For a clear understanding of the risks, the following table summarizes the key hazard information for the related compound S,S,S-Tributyl phosphorotrithioate, which should be considered as a proxy for handling this compound in the absence of specific data.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Oral Toxicity | Toxic if swallowed.[1] | H301 |
| Acute Dermal Toxicity | Fatal in contact with skin.[1] | H310 |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[1] | H410 |
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted as hazardous waste.[1] Adherence to local, state, and federal regulations is mandatory.[1][3]
1. Waste Collection and Storage:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container: Collect the waste in a designated, properly sealed, and clearly labeled container.[1] The container must be compatible with the chemical.
-
Labeling: The label should clearly state "Hazardous Waste" and identify the contents as "this compound." Include the date of accumulation and any associated hazards.
-
Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.[1] The storage area should be secure and away from incompatible materials.
2. Accidental Spill Management: In the event of a spill, the primary goal is to contain the material and prevent its spread.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials.
-
Collection: Carefully collect the absorbed material and place it into a sealed container for disposal as hazardous waste.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's EHS office.
3. Final Disposal:
-
Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.
-
Incineration: A common disposal method for this type of chemical is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Do Not: Never dispose of this compound down the drain or in the regular trash.[1][4] This substance is very toxic to aquatic life and can cause long-term adverse effects in the aquatic environment.[1]
Logical Workflow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
